2,3,6-Tribromopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQJQYLAIGWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604592 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-92-8 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,3,6-tribromopyridine is scarce in publicly available literature. This guide provides a comprehensive overview based on available information for analogous compounds, particularly 2,3,6-trichloropyridine, and general principles of halopyridine chemistry. All quantitative data presented for physical properties should be understood as estimates based on the trichloro-analogue.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. The strategic placement of three bromine atoms on the pyridine ring significantly influences its chemical reactivity and potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Physical and Chemical Data
| Property | Value (for 2,3,6-Trichloropyridine) |
| Molecular Formula | C₅H₂Cl₃N |
| Molecular Weight | 182.43 g/mol |
| Melting Point | 66-67 °C[1] |
| Boiling Point | 234 °C[1] |
| Density (estimate) | 1.8041 g/cm³ |
| Solubility | Soluble in methanol.[1] |
Note: The molecular weight of this compound is 315.78 g/mol .
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. However, based on the structure and the known spectral data of similar compounds, the following characteristics can be predicted:
-
¹H NMR: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the bromine atoms and the nitrogen atom.
-
¹³C NMR: Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to bromine would show characteristic shifts.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyridine ring, and C-Br stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of three bromine atoms.
Synthesis and Reactivity
Synthesis of Halopyridines: A General Approach
Direct bromination of pyridine is challenging and often requires harsh conditions, leading to a mixture of products. A common strategy for the synthesis of specific halopyridines involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.
A plausible synthetic route to this compound could start from a corresponding diaminopyridine or a brominated aminopyridine. The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for halopyridine synthesis.
Reactivity of this compound
The reactivity of the pyridine ring is significantly altered by the presence of three electron-withdrawing bromine atoms. The positions of these halogens make the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are expected to be the most reactive towards nucleophiles. The bromine at the 3-position would be less reactive. This differential reactivity can be exploited for selective functionalization of the pyridine ring. Common nucleophiles include amines, alkoxides, and thiols.
The expected order of reactivity for nucleophilic substitution is C2/C6 > C3.
Caption: Reactivity towards nucleophilic substitution.
Relevance in Drug Development
Halogenated pyridines are crucial building blocks in the synthesis of a wide range of biologically active molecules. The carbon-halogen bond serves as a versatile handle for introducing various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.
While no specific biological activities for this compound have been reported, its structural motif is present in numerous compounds with applications in:
-
Agrochemicals: As intermediates in the synthesis of herbicides and pesticides.
-
Pharmaceuticals: As scaffolds for the development of new therapeutic agents. The introduction of bromine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
Due to the lack of specific literature, detailed experimental protocols for this compound are not available. The following is a generalized protocol for a Sandmeyer reaction, which could be adapted for its synthesis.
General Protocol for the Synthesis of a Bromopyridine via Sandmeyer Reaction:
-
Diazotization:
-
Dissolve the aminopyridine precursor in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a designated time (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
-
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. While direct experimental data is limited, its chemical properties can be inferred from its structure and by analogy to similar halogenated pyridines. Its predicted reactivity, particularly towards nucleophilic aromatic substitution, suggests it could be a versatile intermediate for the synthesis of complex, functionalized pyridine derivatives for applications in drug discovery and materials science. Further research is warranted to fully characterize this compound and unlock its synthetic potential.
References
A Theoretical and Comparative Analysis of 2,3,6-Tribromopyridine: Molecular Structure and Bonding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and comparative analysis of the molecular structure and bonding of 2,3,6-tribromopyridine. Due to a notable absence of direct experimental data for this specific isomer, this document leverages computational predictions and comparative data from analogous compounds, primarily its chloro-analogue, 2,3,6-trichloropyridine, and its isomers, 2,4,6-tribromopyridine and 2,3,5-tribromopyridine. This guide is intended to provide researchers, scientists, and drug development professionals with a robust theoretical foundation for the properties and potential applications of this compound, and to highlight areas ripe for future experimental investigation.
Introduction
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyridine ring can dramatically alter its physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics, thereby influencing its biological activity and reactivity. Brominated pyridines, in particular, have shown promise as anticancer and antimicrobial agents.[1] While some isomers of tribromopyridine are documented, this compound remains a largely uncharacterized molecule in the scientific literature. This guide aims to fill this knowledge gap by providing a detailed theoretical exploration of its molecular structure and bonding.
Predicted Physicochemical Properties
| Property | This compound (Predicted) | 2,4,6-Tribromopyridine (Computed) | 2,3,5-Tribromopyridine (Computed) | 2,3,6-Trichloropyridine (Computed) | 2,3,6-Trichloropyridine (Experimental) |
| Molecular Formula | C₅H₂Br₃N | C₅H₂Br₃N[2] | C₅H₂Br₃N[3] | C₅H₂Cl₃N[4] | C₅H₂Cl₃N |
| Molecular Weight | 315.79 g/mol | 315.79 g/mol [2] | 315.79 g/mol [3] | 182.43 g/mol [4] | 182.44 g/mol [5] |
| Monoisotopic Mass | 312.77374 Da | 312.77374 Da[2] | 312.77374 Da[3] | 180.925282 Da[4] | - |
| XLogP3 | 3.3 | 3.6[2] | 3.3[3] | 2.8[4] | - |
| Hydrogen Bond Donor Count | 0 | 0[2] | 0[3] | 0[4] | - |
| Hydrogen Bond Acceptor Count | 1 | 1[2] | 1[3] | 1[4] | - |
| Rotatable Bond Count | 0 | 0[2] | 0[3] | 0[4] | - |
| Melting Point | Not Available | Not Available | Not Available | 66-67 °C[5] | 64.0 to 68.0 °C |
| Boiling Point | Not Available | Not Available | Not Available | 300.44°C (rough estimate)[5] | 234 °C |
Molecular Structure and Bonding: A Theoretical Perspective
The molecular structure of this compound is predicted to be a planar aromatic ring, with the three bromine atoms and two hydrogen atoms attached to the carbon atoms of the pyridine core. The presence of the electronegative nitrogen atom and the bulky, electronegative bromine atoms will significantly influence the geometry and electronic distribution of the molecule.
Predicted Molecular Geometry
While experimental crystallographic data for this compound is unavailable, its geometry can be predicted using computational chemistry methods such as Density Functional Theory (DFT). Such calculations would provide estimations for bond lengths and angles. For comparison, theoretical and experimental bond lengths for related compounds can be found in the literature.[6][7][8]
The introduction of three bromine atoms is expected to cause some distortion of the pyridine ring from a perfect hexagon due to steric hindrance and electronic effects. The C-Br bond lengths are anticipated to be in the typical range for bromo-aromatic compounds. The C-N bond lengths within the ring will likely be shorter than the C-C bonds, reflecting the partial double-bond character.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Tribromopyridine | C5H2Br3N | CID 13495919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5-Tribromopyridine | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2,3,6-Tribromopyridine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Tribromopyridine is a halogenated pyridine derivative. Halogenated pyridines are a class of compounds with significant utility in organic synthesis, serving as versatile building blocks for the introduction of the pyridine moiety into more complex molecules. Their applications span various fields, including pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of the known identifiers and data for this compound (CAS No. 2402-92-8).
Chemical Identifiers and Properties
While this compound is commercially available, detailed experimental data regarding its physical properties and a specific, reproducible synthesis protocol are not extensively documented in readily accessible scientific literature. The information presented below has been aggregated from chemical supplier databases and available safety data sheets.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2402-92-8 |
| Molecular Formula | C₅H₂Br₃N |
| Molecular Weight | 315.79 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 20280762 |
| InChI | InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H |
| InChIKey | DEFQJQYLAIGWAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)Br)Br |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Appearance | Solid | As per safety data sheets. |
| Melting Point | Data not available | Not consistently reported in public sources. |
| Boiling Point | Data not available | Not consistently reported in public sources. |
| Solubility | Data not available | Expected to be soluble in common organic solvents. |
Synthesis and Reactivity
The reactivity of this compound is suggested by its use as a starting material in the synthesis of complex molecules, such as thiopeptide antibiotics. In these contexts, the bromine atoms can be selectively displaced or participate in cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.
Hypothetical Experimental Protocol: Sandmeyer Reaction
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Sandmeyer reaction. This is not a validated experimental procedure for this specific compound and should be treated as illustrative.
Materials:
-
2,6-Dibromo-3-aminopyridine
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2,6-Dibromo-3-aminopyridine in an aqueous solution of hydrobromic acid, and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product from the aqueous mixture using an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product, for example, by recrystallization or column chromatography.
Note: The specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization for this particular substrate.
Visualizations
The following diagrams illustrate the chemical structure and a potential synthetic workflow for this compound.
Spectroscopic Profile of 2,3,6-Tribromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,6-Tribromopyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in the public domain for this specific compound, this document focuses on predicted data generated from computational models. These predictions offer valuable insights for the characterization and identification of this compound in a research and development setting.
Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | Doublet | ~8.0 | H-4 |
| ~7.4 - 7.6 | Doublet | ~8.0 | H-5 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-2 |
| ~125 - 130 | C-5 |
| ~115 - 120 | C-3 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data highlights the characteristic vibrational frequencies for the bonds within this compound.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~1550 - 1530 | Strong | C=N stretching (in-ring) |
| ~1450 - 1400 | Medium | C=C stretching (aromatic) |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~800 - 700 | Strong | C-Br stretching |
| ~750 - 650 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of three bromine atoms in the molecule will result in a distinctive pattern of isotopic peaks for the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 312.77 | ~25% | [M]⁺ (C₅H₂⁷⁹Br₃N) |
| 314.77 | ~75% | [M+2]⁺ (C₅H₂⁷⁹Br₂⁸¹BrN) |
| 316.77 | ~75% | [M+4]⁺ (C₅H₂⁷⁹Br⁸¹Br₂N) |
| 318.77 | ~25% | [M+6]⁺ (C₅H₂⁸¹Br₃N) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument and ionization method.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization: Introduce the sample into the ion source to generate charged molecules (ions).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the characteristic isotopic distribution to confirm the elemental composition.
Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Solubility and Stability of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3,6-Tribromopyridine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines established methodologies for determining these properties. Qualitative solubility information for the closely related isomer, 2,3,5-Tribromopyridine, is included to provide some guidance. Furthermore, this guide details experimental protocols for assessing solubility and stability, and illustrates a potential synthetic pathway and a general workflow for its characterization.
Physicochemical Properties of Brominated Pyridines
While specific data for this compound is scarce, the properties of the isomeric 2,3,5-Tribromopyridine can offer some initial insights for researchers.
Table 1: Physicochemical and Solubility Data for 2,3,5-Tribromopyridine [1]
| Property | Value |
| Appearance | White to pale yellow crystalline powder |
| Molecular Formula | C₅H₂Br₃N |
| Molecular Weight | 315.80 g/mol |
| Melting Point | 120-123°C |
| Boiling Point | Decomposes before boiling |
| Density | 2.48 g/cm³ |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); Insoluble in water. |
| Stability | Hygroscopic, store under an inert atmosphere. |
Experimental Protocols
The following sections detail standardized methods for determining the solubility and stability of compounds like this compound.
Determination of Solubility
A precise understanding of a compound's solubility is crucial for its application in synthesis, formulation, and biological assays. A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, etc.). The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification of Solute:
-
The concentration of this compound in the filtered supernatant can be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose[2].
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Analyze the filtered supernatant sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration of the saturated solution represents the solubility of this compound in that specific solvent at the given temperature. The results are typically expressed in units such as mg/mL or mol/L.
-
Stability Assessment
Evaluating the stability of a compound under various stress conditions is a critical component of drug development and chemical research. The following protocols outline methods for assessing thermal, photo-, and hydrolytic stability.
Thermal stability can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]
Protocol: Thermal Stability Assessment using TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
Monitor the change in mass of the sample as a function of temperature.
-
The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample into a DSC pan and seal it.
-
Heat the sample at a controlled rate under a specific atmosphere.
-
Measure the heat flow to or from the sample relative to a reference.
-
Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition. The onset temperature of a decomposition exotherm provides information about the thermal stability.
-
Photostability testing determines the susceptibility of a compound to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for this assessment.[6][7]
Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation:
-
Prepare samples of this compound in a solid state and, if relevant, in solution in a photochemically inert solvent.
-
Prepare control samples protected from light (e.g., wrapped in aluminum foil) to be stored alongside the exposed samples.
-
-
Light Exposure:
-
Expose the samples to a light source that produces both visible and ultraviolet (UV) output. The standard exposure is not less than 1.2 million lux hours of visible light and not less than 200 watt hours/square meter of near-UV light.[7]
-
The light source should be calibrated, and the temperature should be controlled during the exposure.
-
-
Analysis:
-
After the exposure period, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating analytical method, such as HPLC.[8]
-
Compare the results of the exposed samples to the dark controls to differentiate between light-induced and thermally-induced degradation.
-
Hydrolytic stability testing evaluates the degradation of a compound in the presence of water at different pH values.[9][10][11]
Protocol: Hydrolytic Stability Study
-
Sample Preparation:
-
Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).
-
The concentration of the compound should be such that it remains in solution throughout the study.
-
-
Incubation:
-
Store the prepared solutions at a constant temperature (e.g., 40°C or 50°C) for a defined period.
-
At specified time points, withdraw aliquots from each solution.
-
-
Analysis:
-
Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
The rate of degradation at each pH can be calculated, and the half-life of the compound under these conditions can be determined.
-
Synthesis and Reactivity
Potential Synthetic Pathway
The synthesis of this compound could potentially be achieved through the direct bromination of pyridine or a substituted pyridine precursor. The following diagram illustrates a generalized synthetic workflow.
Role in Drug Discovery
Halogenated pyridines are important building blocks in medicinal chemistry. They can be used in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce the pyridine scaffold into more complex molecules.[12] The bromine atoms on the pyridine ring serve as versatile handles for further functionalization, allowing for the synthesis of a diverse range of compounds for biological screening.
Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of the solubility and stability of this compound.
Conclusion
This technical guide has provided an overview of the current understanding of the solubility and stability of this compound. While specific quantitative data for this compound remains limited, this guide offers detailed, established protocols for its experimental determination. The information on the related isomer, 2,3,5-Tribromopyridine, along with the outlined synthetic and characterization workflows, provides a solid foundation for researchers and drug development professionals working with this and similar halogenated pyridine compounds. The application of these methodologies will enable the generation of crucial data to support the advancement of research and development in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 5. mt.com [mt.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijsdr.org [ijsdr.org]
- 9. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic Conditions: Significance and symbolism [wisdomlib.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 2,3,6-Tribromopyridine: A Technical Guide
Disclaimer: Direct experimental and extensive theoretical studies specifically on 2,3,6-tribromopyridine are limited in publicly available scientific literature. This guide provides a comprehensive overview of its chloro-analogue, 2,3,6-trichloropyridine, as a model for understanding the potential structural, spectroscopic, and reactive properties of this compound. The data and protocols presented are primarily for the trichloro- derivative and should be considered as a starting point for research on the tribromo- compound.
Introduction
Halogenated pyridines are a class of heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Their biological and chemical properties are highly dependent on the nature and position of the halogen substituents on the pyridine ring. This compound is a member of this family, and understanding its theoretical underpinnings is crucial for predicting its behavior and designing potential applications. Due to the scarcity of direct data, this guide leverages the more extensively studied 2,3,6-trichloropyridine to infer and discuss the theoretical aspects of its tribromo counterpart.
Molecular Structure and Properties
Computed Properties
The following table summarizes the computed properties for 2,3,6-trichloropyridine, which can serve as an estimate for this compound, keeping in mind the differences in atomic mass and size between chlorine and bromine.
| Property | Value (for 2,3,6-Trichloropyridine) | Reference |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.43 g/mol | [1] |
| IUPAC Name | 2,3,6-trichloropyridine | [1] |
| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | [1] |
Synthesis Pathways
The synthesis of this compound is not well-documented. However, methods for the synthesis of 2,3,6-trichloropyridine can provide a logical framework for potential synthetic routes to its bromo-analogue. A common approach for the synthesis of polychlorinated pyridines involves the direct chlorination of pyridine or less-chlorinated precursors.[2]
A plausible synthetic pathway for 2,3,6-trichloropyridine, which could be adapted for this compound, is the direct chlorination of 2,6-dichloropyridine.[3]
Caption: Plausible synthesis of 2,3,6-Trichloropyridine.
Experimental Protocol: Synthesis of 2,3,6-Trichloropyridine
The following protocol for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine is based on literature reports.[3]
-
Reactant Preparation: Accurately weigh 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.
-
Reaction Setup: Thoroughly mix the reactants and transfer them to a 2000 mL four-neck flask.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C.
-
Chlorination: Slowly introduce chlorine gas into the reaction mixture until the reaction is complete.
-
Cooling and Distillation: Upon completion, cool the system to 100 °C and perform decompression distillation.
-
Product Collection: Collect the fractions with a boiling point of 118-124 °C at a pressure of -12.8 MPa as the final product.[3]
Theoretical Calculations and Spectroscopic Analysis
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) and electronic properties of molecules. While specific DFT studies on this compound are lacking, studies on other halogenated pyridines demonstrate the utility of these methods. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown excellent agreement with experimental vibrational spectra for chloropyridines.[4]
Computational Protocol for Vibrational Analysis
A general protocol for performing DFT calculations to predict the vibrational spectra of a halogenated pyridine is as follows:
-
Software: Utilize a computational chemistry package such as Gaussian.
-
Method: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP.
-
Basis Set: Select a basis set appropriate for the atoms involved, for example, 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for bromine.
-
Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.
-
Frequency Calculation: Following optimization, perform a frequency calculation to obtain the vibrational modes and their corresponding frequencies.
-
Visualization: Use visualization software to animate the vibrational modes and aid in their assignment.
References
The Versatile Scaffold: Unlocking the Potential of 2,3,6-Tribromopyridine in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The pyridine ring is a cornerstone in the edifice of medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts. Among the vast array of pyridine derivatives, halogenated pyridines, particularly 2,3,6-tribromopyridine, represent a versatile and highly reactive platform for the synthesis of novel bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility and the biological activities of its derivatives.
Introduction to a Privileged Scaffold
The introduction of bromine atoms onto the pyridine ring significantly alters its chemical reactivity and provides multiple handles for synthetic diversification. The distinct electronic environment of the 2, 3, and 6 positions in this compound allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This strategic placement of bromine atoms opens avenues for the development of novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond.
Synthetic Utility and Key Reactions
This compound is a valuable starting material for generating diverse libraries of substituted pyridines. The differential reactivity of the bromine atoms can be exploited to achieve regioselective substitution patterns. Modern cross-coupling methodologies are pivotal in unlocking the synthetic potential of this scaffold.
Experimental Protocols for Cross-Coupling Reactions
Detailed experimental protocols are crucial for the successful synthesis of derivatives from this compound. Below are generalized procedures for two of the most powerful cross-coupling reactions in a medicinal chemist's toolbox.
General Experimental Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction Conditions: Heat the mixture with stirring to a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow for Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Solvent: Use an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any solids and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Potential Therapeutic Applications
While specific drug candidates derived directly from this compound are not yet prevalent in publicly available literature, the broader class of brominated pyridines has shown significant promise in several therapeutic areas. This suggests a fertile ground for the exploration of this compound derivatives.
Anticancer Activity
Brominated pyridines have demonstrated cytotoxic effects against various cancer cell lines.[1] The introduction of different substituents on the pyridine ring via cross-coupling reactions can lead to the discovery of potent and selective anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Dimeric Pyridinium Bromide | A549 (Lung) | 11.25 |
| Dimeric Pyridinium Bromide | MDA-MB-231 (Breast) | 28.35 |
| Pyridine-bridged Combretastatin Analogue | Various human cancer cell lines | Comparable to Combretastatin-A4 |
Table 1: In-vitro Anticancer Activity of Selected Brominated Pyridine Derivatives [1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridines have exhibited promising activity against a range of bacteria and fungi.[1]
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyridinium Bromide Derivative | Staphylococcus aureus | 1.95 |
| Pyridinium Bromide Derivative | Escherichia coli | 3.9 |
| Pyridinium Bromide Derivative | Candida albicans | 7.8 |
Table 2: In-vitro Antimicrobial Activity of Selected Brominated Pyridine Derivatives [1]
Signaling Pathways and Mechanisms of Action
The biological activity of pyridine derivatives is often attributed to their ability to interact with key enzymes and receptors within cellular signaling pathways. For instance, many kinase inhibitors, a major class of anticancer drugs, feature a pyridine or related heterocyclic core. These scaffolds can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Below is a conceptual diagram illustrating a generic kinase inhibition pathway, a likely target for novel pyridine-based inhibitors.
Figure 1: Conceptual signaling pathway of kinase inhibition.
Experimental and Drug Discovery Workflows
The journey from a starting scaffold like this compound to a potential drug candidate involves a systematic and iterative process. The following diagram illustrates a typical workflow in drug discovery.
Figure 2: A typical drug discovery workflow.
Logical Relationships in Structure-Activity Studies
The development of potent drug candidates relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the 2,3,6-trisubstituted pyridine core, researchers can elucidate the key structural features required for optimal biological activity.
Figure 3: Logical relationships in SAR studies.
Conclusion
This compound represents a highly promising and synthetically versatile scaffold for the development of novel therapeutic agents. Its amenability to a wide range of modern cross-coupling reactions allows for the creation of diverse chemical libraries. While direct applications in approved drugs are yet to be established, the demonstrated anticancer and antimicrobial activities of the broader class of brominated pyridines strongly support the continued exploration of this compound derivatives in medicinal chemistry. Future research focusing on the targeted synthesis and biological evaluation of compounds derived from this scaffold holds significant potential for the discovery of next-generation therapeutics.
References
The Synthesis of 2,3,6-Tribromopyridine: A Technical Deep Dive into its Discovery and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the synthetic landscape of 2,3,6-tribromopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis can be understood through the broader context of pyridine chemistry, particularly through analogies with its chlorinated counterpart and the extensive work on pyridine bromination. This document outlines the plausible historical development of its synthesis, details key experimental approaches, and provides quantitative data where available.
Historical Perspective and Plausible Discovery
The precise first synthesis of this compound is not well-documented in early chemical literature. However, the development of its synthetic routes can be logically inferred from the historical progression of pyridine halogenation chemistry. Early methods for the synthesis of polyhalogenated pyridines often involved harsh conditions and resulted in mixtures of isomers.
A likely pathway to the first synthesis of this compound would have involved a multi-step sequence starting from a more readily available substituted pyridine, such as 2-aminopyridine. The extensive work by den Hertog and Wibaut on the gas-phase bromination of aminopyridines provides a strong foundation for this hypothesis. Their research demonstrated the formation of polybrominated aminopyridines at high temperatures. Specifically, the gas-phase bromination of 2-aminopyridine was shown to produce 2-amino-3,5,6-tribromopyridine. The subsequent removal of the amino group, likely via a diazotization reaction followed by a Sandmeyer-type reaction, would yield the target this compound. The Sandmeyer reaction, discovered in 1884, was a well-established method for the conversion of aryl amines to aryl halides and would have been a logical choice for this transformation.[1]
An alternative, though likely less selective, historical approach could have been the direct, high-temperature bromination of 2,6-dibromopyridine. However, studies on the gas-phase bromination of 2,6-dibromopyridine at 500-580°C have shown that the main product is 2,4,6-tribromopyridine, with 2,3,4,6-tetrabromopyridine also being formed.[2] This suggests that achieving the desired 2,3,6-isomer through direct bromination would be challenging due to competing reactions and the difficulty in controlling regioselectivity under such harsh conditions.
Key Synthetic Methodologies
Modern synthetic strategies offer more controlled and efficient routes to this compound and its derivatives. These methods can be broadly categorized into two main approaches: electrophilic bromination of a pre-functionalized pyridine ring and a build-up of the pyridine ring from acyclic precursors.
Synthesis via Bromination of Substituted Pyridines
This classical approach remains a viable route, with significant refinements to improve selectivity and yield.
a) Bromination of 2,6-Dichloropyridine followed by Halogen Exchange:
A common strategy for synthesizing polysubstituted pyridines involves leveraging the differential reactivity of halogens. While direct bromination of 2,6-dibromopyridine is problematic, a more controlled synthesis can be envisioned by analogy to its chlorinated counterpart. The synthesis of 2,3,6-trichloropyridine is well-documented and often proceeds via the chlorination of 2,6-dichloropyridine.[3][4] A similar bromination of 2,6-dichloropyridine followed by a halogen exchange reaction (e.g., using HBr) could potentially yield this compound.
b) Synthesis from 2-Aminopyridine:
This route, likely mirroring the historical pathway, involves the following key steps:
-
Polybromination of 2-Aminopyridine: The vapor-phase bromination of 2-aminopyridine at high temperatures leads to the formation of 2-amino-3,5,6-tribromopyridine.
-
Diazotization and Sandmeyer Reaction: The resulting aminotribromopyridine can then be converted to this compound via a Sandmeyer reaction. This involves the formation of a diazonium salt by treating the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.[1]
Synthesis via Ring Construction
Modern organic synthesis provides powerful tools for constructing the pyridine ring with the desired substitution pattern already in place. One-pot multi-component reactions are particularly attractive for their efficiency.
A recent example is the base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols to provide highly decorated pyridine derivatives.[5] While not explicitly demonstrated for this compound, this methodology offers a flexible and convergent approach that could be adapted for its synthesis by choosing appropriately substituted starting materials.
Experimental Protocols and Data
Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, protocols for analogous reactions and related compounds provide valuable insights.
Table 1: Synthesis of Halogenated Pyridines - A Comparative Overview
| Target Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2,3,6-Trichloropyridine | 2,6-Dichloropyridine | Anhydrous FeCl₃, Cl₂ gas, 100-120°C, followed by decompression distillation. | 94.0 | [3] |
| 2,3,6-Trichloropyridine | 3-Amino-2,6-dichloropyridine | 1. NaNO₂, HCl (aq), <0°C; 2. CuCl, HCl (aq), 60-70°C. | 75 (crude) | [6] |
| 2,5-Dibromopyridine | 2-Aminopyridine | 1. NBS, Acetonitrile; 2. 48% HBr, NaNO₂, Br₂. | ~83 (overall) | [7] |
| 2,4,6-Tribromopyridine | 2,6-Dibromopyridine | Gaseous Br₂, pumice, 500-580°C. | Main Product | [2] |
Detailed Experimental Protocol (Hypothetical) for this compound via Sandmeyer Reaction
This protocol is a hypothetical adaptation based on established procedures for similar transformations.
Step 1: Synthesis of 2-Amino-3,5,6-tribromopyridine (via high-temperature bromination)
Caution: This reaction involves hazardous materials and high temperatures and should only be performed by trained personnel in a suitable fume hood.
A mixture of 2-aminopyridine and bromine vapor, diluted with an inert gas such as nitrogen, is passed through a heated tube packed with a contact substance like pumice. The reaction is conducted at a temperature of approximately 500°C. The product mixture, which contains mono-, di-, and tri-brominated aminopyridines, is then cooled and collected. 2-Amino-3,5,6-tribromopyridine is isolated from this mixture using appropriate purification techniques such as column chromatography or recrystallization.
Step 2: Diazotization and Sandmeyer Reaction
-
Diazotization: 2-Amino-3,5,6-tribromopyridine is dissolved in a suitable acidic medium, such as a mixture of hydrobromic acid and sulfuric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is prepared and heated. The cold diazonium salt solution is then added slowly to the hot copper(I) bromide solution. The reaction mixture is stirred at an elevated temperature until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Visualizing Synthetic Pathways
The logical flow of the key synthetic strategies can be visualized using diagrams.
Historical Synthesis Pathway
Caption: Plausible historical synthesis of this compound.
Modern Synthetic Approach via Halogenation
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 6. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. heteroletters.org [heteroletters.org]
An In-depth Technical Guide to the Physical Characteristics of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,6-Tribromopyridine is a halogenated pyridine derivative with potential applications in organic synthesis and drug development. This technical guide provides a summary of its known physical and chemical characteristics. It is important to note that publicly available experimental data for this specific isomer is limited, with much of the available information pertaining to its chloro-analogue or other tribrominated isomers. This document compiles the available data for this compound and presents it in a structured format.
Chemical Identity and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in the table below. It is critical to recognize the current scarcity of comprehensive experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₃N | [1] |
| Molecular Weight | 315.79 g/mol | [1] |
| CAS Number | 2402-92-8 | [2] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectroscopic Data
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general approach for the synthesis of trihalopyridines can be inferred from related compounds. The synthesis of the analogous 2,3,6-trichloropyridine often involves the direct chlorination of a dichloropyridine precursor. A similar bromination strategy could potentially be employed for the synthesis of this compound.
The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual reaction pathway for the synthesis of this compound.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available from chemical suppliers.[2] As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound remains a compound with limitedly documented physical and chemical properties. This guide consolidates the available information, highlighting the significant gaps in experimental data. Further research is necessary to fully characterize this molecule, which will be essential for its potential application in synthetic chemistry and drug discovery. Researchers working with this compound are encouraged to perform and publish comprehensive characterization data to enrich the scientific literature.
References
Methodological & Application
Synthesis of 2,3,6-Tribromopyridine from 2,6-Dibromopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3,6-tribromopyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with commercially available 2,6-dibromopyridine and proceeds through a two-step sequence involving the formation of a 3-amino-2,6-dibromopyridine intermediate, followed by a Sandmeyer reaction to introduce the third bromine atom. This application note includes a comprehensive experimental procedure, tabulated data for reagents and the final product, and a visual representation of the synthetic workflow.
Introduction
Polybrominated pyridines are important scaffolds in the development of novel pharmaceuticals and functional materials. The strategic placement of bromine atoms allows for subsequent functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This protocol details a reliable method for the preparation of this compound, a lesser-explored isomer with potential for unique applications. The described two-step synthesis offers a practical route from a readily available starting material.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 3-amino-2,6-dibromopyridine via a Sandmeyer reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-2,6-dibromopyridine | ≥97% | Commercially Available |
| Hydrobromic acid (HBr) | 48% aqueous solution | ACS Reagent |
| Sodium nitrite (NaNO₂) | ≥99% | ACS Reagent |
| Copper(I) bromide (CuBr) | ≥98% | ACS Reagent |
| Diethyl ether (Et₂O) | Anhydrous | ACS Reagent |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | ACS Reagent |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | ACS Reagent |
| Round-bottom flasks | - | Standard laboratory glassware |
| Magnetic stirrer and stir bars | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory glassware |
| Rotary evaporator | - | Standard laboratory equipment |
| Filtration apparatus | - | Standard laboratory equipment |
Procedure:
Step 1: Diazotization of 3-Amino-2,6-dibromopyridine
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,6-dibromopyridine (1.0 eq.) in 48% aqueous hydrobromic acid (HBr) (volume sufficient to dissolve the starting material) at 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise to the stirred solution. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate 250 mL round-bottom flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% aqueous hydrobromic acid (HBr). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the freshly prepared cold diazonium salt solution from Step 1 to the stirred CuBr solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to afford pure this compound.
Data Presentation
Table 1: Reagent Quantities (for a representative 1 g scale reaction)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Amino-2,6-dibromopyridine | 251.90 | 1.0 | 1.0 g |
| Sodium nitrite (NaNO₂) | 69.00 | 1.1 | 0.30 g |
| Copper(I) bromide (CuBr) | 143.45 | 1.2 | 0.68 g |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₂Br₃N |
| Molecular Weight | 315.79 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not available in the searched literature |
| ¹H NMR (CDCl₃) | Specific chemical shifts not available in the searched literature |
| ¹³C NMR (CDCl₃) | Specific chemical shifts not available in the searched literature |
Note: Experimental characterization data for this compound was not explicitly found in the performed searches. The data for the analogous 2,3,6-trichloropyridine shows a melting point in the range of 64-68 °C, which may serve as a rough estimate for its bromo-counterpart.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Application Notes and Protocols for the Regioselective Synthesis of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective synthesis of 2,3,6-tribromopyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the challenges associated with the direct regioselective bromination of 2,6-dibromopyridine, which often yields the undesired 2,4,6-tribromo isomer, the most reliable and well-documented method is the Sandmeyer reaction. This protocol outlines the synthesis of this compound from the commercially available 3-amino-2,6-dibromopyridine.
Introduction
Polysubstituted pyridines are pivotal structural motifs in a vast array of biologically active compounds. Specifically, tribrominated pyridines serve as versatile building blocks for the introduction of various functional groups through cross-coupling reactions, enabling the exploration of new chemical space in drug discovery. The regioselective synthesis of this compound is of particular interest; however, direct electrophilic bromination of 2,6-dibromopyridine is often unselective. The Sandmeyer reaction, a robust and well-established method for the conversion of an amino group to a halide via a diazonium salt, offers a reliable and regioselective alternative.
Synthesis Pathway
The recommended synthetic route for the regioselective preparation of this compound proceeds via the diazotization of 3-amino-2,6-dibromopyridine followed by a copper(I) bromide-mediated Sandmeyer reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Sandmeyer Reaction
This protocol details the conversion of 3-amino-2,6-dibromopyridine to this compound.
Materials:
-
3-Amino-2,6-dibromopyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Diazotization
-
In a round-bottom flask, suspend 3-amino-2,6-dibromopyridine (1.0 eq.) in a mixture of hydrobromic acid (48%) and water at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension while vigorously stirring. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid (48%).
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) bromide solution. Gas evolution (N₂) will be observed.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-2 hours, or until the gas evolution ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane (or diethyl ether).
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data
The yield of the Sandmeyer reaction is typically good to excellent, though it can be influenced by the purity of the starting material and the careful control of the reaction temperature.
| Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3-Amino-2,6-dibromopyridine | This compound | 1. NaNO₂, HBr, H₂O2. CuBr, HBr | 0-5 (diazotization)60-80 (Sandmeyer) | 1-3 | 70-85 |
Logical Workflow
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle hydrobromic acid and bromine-containing compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to use the diazonium salt solution immediately in the next step without isolation.
-
The reaction is exothermic, especially during the addition of sodium nitrite and the decomposition of the diazonium salt. Maintain careful temperature control.
Conclusion
The Sandmeyer reaction of 3-amino-2,6-dibromopyridine provides a reliable and regioselective method for the synthesis of this compound, a valuable intermediate for further chemical transformations. The detailed protocol and workflow provided in these application notes are intended to guide researchers in the successful and safe execution of this synthesis. Careful control of reaction conditions is paramount to achieving high yields and purity.
Application Notes and Protocols for Cross-Coupling Reactions Involving 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3,6-tribromopyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The protocols outlined below for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for analogous polyhalogenated pyridines and serve as a guide for the regioselective functionalization of the this compound core.
Introduction to Cross-Coupling of this compound
This compound possesses three bromine atoms at positions that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential and site-selective functionalization, providing a powerful strategy for the synthesis of complex, multi-substituted pyridine derivatives. The pyridine nitrogen atom influences the electron density of the ring, generally making the positions ortho and para to the nitrogen (C2, C6, and C4) more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst.
Based on studies of related polyhalogenated pyridines, the expected order of reactivity for the bromine atoms in this compound is C6 > C2 > C3. The bromine at the C6 position is anticipated to be the most reactive due to the combined activating effects of the adjacent nitrogen and the para-relationship to the C3-bromo substituent. The C2-bromo substituent is the next most reactive, being ortho to the nitrogen. The C3-bromo substituent is generally the least reactive. This regioselectivity can be exploited to introduce different functional groups in a controlled manner.
Application in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] Their ability to act as hydrogen bond acceptors and participate in various non-covalent interactions makes them ideal scaffolds for targeting biological macromolecules. The 2,3,6-trisubstituted pyridines synthesized from this compound can serve as key intermediates in the development of novel therapeutics, including kinase inhibitors, by allowing for the precise placement of pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction can be performed regioselectively to introduce aryl, heteroaryl, or vinyl groups.
Experimental Protocol: Regioselective Mono-Arylation at the C6 Position
This protocol is adapted from procedures for Suzuki-Miyaura coupling on polyhalogenated pyridines and aims for selective reaction at the most reactive C6 position.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add the 1,4-dioxane/water mixture (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-2,3-dibromopyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 70-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 3-6 | 65-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines.
References
Application Notes and Protocols for Suzuki Coupling of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and guidelines for the selective Suzuki coupling of 2,3,6-tribromopyridine, a versatile building block for the synthesis of highly substituted pyridine derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.
The presence of three bromine atoms at distinct positions on the pyridine ring allows for stepwise and regioselective functionalization. The inherent electronic properties of the pyridine nucleus dictate the relative reactivity of the C-Br bonds, with the positions ortho and para to the nitrogen atom (C2 and C6) being more susceptible to oxidative addition by a palladium catalyst than the meta position (C3). This differential reactivity can be exploited to achieve selective mono-, di-, and tri-arylation of the this compound core.
Regioselectivity of Suzuki Coupling on this compound
The regioselectivity of the Suzuki coupling on this compound is primarily governed by the electronic effects of the pyridine nitrogen. The order of reactivity of the bromine atoms is generally accepted to be:
C6 ≈ C2 > C3
This selectivity arises from the electron-deficient nature of the carbons at the 2- and 6-positions, which facilitates the initial oxidative addition step in the palladium catalytic cycle. By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time, it is possible to achieve selective substitution.
Generalized Experimental Protocols
The following protocols are generalized procedures for the selective Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired products.
Protocol 1: Selective Mono-arylation at the C6/C2 Position
This protocol aims to selectively introduce an aryl group at the most reactive C6 or C2 position, yielding a mixture of 2-aryl-3,6-dibromopyridine and 6-aryl-2,3-dibromopyridine.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated products.
Protocol 2: Di-arylation at the C2 and C6 Positions
This protocol is designed to introduce aryl groups at both the C2 and C6 positions, yielding a 2,6-diaryl-3-bromopyridine.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the increased stoichiometry of the arylboronic acid and the appropriate catalyst and base.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C).
-
The reaction time will likely be longer (12-24 hours) to ensure di-substitution. Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes generalized conditions for the Suzuki coupling of this compound. Note that specific yields are highly dependent on the nature of the arylboronic acid and require empirical optimization.
| Product | Stoichiometry of Arylboronic Acid | Typical Catalyst | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Major Product(s) |
| Mono-arylated | 1.0 - 1.2 equiv. | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane | 80 - 100 | 2 - 12 | 2-Aryl-3,6-dibromopyridine & 6-Aryl-2,3-dibromopyridine |
| Di-arylated | 2.2 - 2.5 equiv. | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 - 120 | 12 - 24 | 2,6-Diaryl-3-bromopyridine |
| Tri-arylated | > 3.0 equiv. | Buchwald Ligand Systems | t-BuOK, CsF | Toluene, Dioxane | > 120 | > 24 | 2,3,6-Triarylpyridine |
Visualizations
Experimental Workflow for Selective Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Sonogashira Reaction of 2,3,6-Tribromopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The alkynyl-substituted pyridine moiety is a prevalent scaffold in many biologically active compounds and functional materials. The Sonogashira reaction of halogenated pyridines, such as 2,3,6-tribromopyridine, provides a direct and efficient route to access these valuable building blocks. This document provides detailed application notes and protocols for performing the Sonogashira reaction on this compound with terminal alkynes.
Reaction Principle and Selectivity
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
For polyhalogenated substrates like this compound, regioselectivity is a critical consideration. The reactivity of halogens in the Sonogashira coupling follows the general trend: I > Br > Cl > F.[3][5] In the case of this compound, the different electronic and steric environments of the bromine atoms can lead to selective coupling. The C-2 and C-6 positions are generally more electron-deficient and sterically accessible than the C-3 position, potentially allowing for selective mono-, di-, or tri-alkynylation by carefully controlling the reaction conditions.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the Sonogashira reaction of this compound.
Caption: Experimental workflow for the Sonogashira reaction.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various bromopyridines with terminal alkynes, which can serve as a reference for optimizing the reaction of this compound.
| Entry | Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 3-Bromo-5-methyl-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 93 |
| 4 | Iodopyridine | Various Alkynes | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | - | 71-95[6][7][8] |
| 5 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (0.05 eq) | 0.025 eq | Diisopropylamine | THF | RT | 3 | 89[3] |
Data adapted from studies on similar bromopyridine substrates.[9][10][11] Yields are for isolated products.
Detailed Experimental Protocol
This protocol provides a general procedure for the mono-alkynylation of this compound. The stoichiometry can be adjusted to favor di- or tri-alkynylation.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Through the septum, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 65-100 °C) using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrates and conditions.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired alkynyl-substituted pyridine.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system.
-
Vary the base, solvent, and reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This is a common side reaction, particularly in the presence of oxygen. Ensure a thoroughly deoxygenated reaction mixture.
-
Consider using a copper-free Sonogashira protocol.[12]
-
-
Lack of Selectivity (Multiple Alkynylations):
-
To favor mono-alkynylation, use a stoichiometric amount or a slight excess of the terminal alkyne.
-
Lower the reaction temperature to potentially enhance selectivity.
-
For multiple alkynylations, increase the equivalents of the terminal alkyne and prolong the reaction time.
-
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of alkynyl-substituted pyridines from this compound. By carefully selecting the reaction conditions, including the catalyst system, base, solvent, and temperature, researchers can achieve high yields and control the degree of alkynylation. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 2,3,6-tribromopyridine. This versatile building block holds significant potential in the synthesis of novel compounds for medicinal chemistry and materials science. The protocols provided are based on established principles of SNAr reactions on halogenated pyridines and aim to serve as a foundational guide for the functionalization of this specific scaffold.
Application Notes
This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a wide array of substituted pyridines. The presence of three bromine atoms, which act as leaving groups, allows for sequential and potentially regioselective displacement by various nucleophiles. This opens avenues for creating diverse molecular architectures.
The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce substituents at specific positions of the pyridine ring is crucial for modulating the pharmacological properties of a molecule, such as binding affinity, selectivity, and pharmacokinetic profile. The bromine atoms on the this compound ring are located at positions that are electronically activated towards nucleophilic attack, particularly the 2- and 6-positions, which are ortho and para to the ring nitrogen, respectively. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the formation of the stabilizing Meisenheimer intermediate during the SNAr reaction.[1][2]
The differential reactivity of the bromine atoms at the 2-, 3-, and 6-positions can, in principle, be exploited for regioselective functionalization. Generally, the 2- and 6-positions are more susceptible to nucleophilic attack than the 3-position. The relative reactivity between the 2- and 6-positions can be influenced by steric and electronic factors of both the substrate and the incoming nucleophile. This differential reactivity is a key aspect to consider when planning a synthetic strategy.
Key Applications:
-
Medicinal Chemistry: Synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The pyridine scaffold can act as a key pharmacophore, and the substituents introduced via SNAr can be tailored to interact with specific biological targets.
-
Materials Science: Development of novel organic electronic materials, ligands for catalysis, and functional polymers. The tunable electronic properties of substituted pyridines make them attractive components for these applications.
-
Agrochemicals: As an intermediate in the synthesis of herbicides and pesticides.[3]
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles to achieve optimal yields and selectivity.
General Considerations:
-
Reagents and Solvents: Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended, especially when working with sensitive nucleophiles and organometallic reagents.
-
Safety: this compound and many of the reagents used are hazardous. Always consult the Safety Data Sheet (SDS) before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Amination of this compound
This protocol describes the substitution of a bromine atom with an amine nucleophile. The reaction is expected to occur preferentially at the 2- or 6-position.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Dioxane, DMF, NMP)
-
Base (e.g., K2CO3, Cs2CO3, NaH)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield a mixture of 2-amino-3,6-dibromopyridine and 6-amino-2,3-dibromopyridine as the major products. The ratio of these isomers will depend on the specific amine and reaction conditions used. Further analysis (e.g., by NMR spectroscopy) is required to determine the exact regioselectivity. Based on studies with 2,6-dibromopyridine, amination can be achieved with good yields.[4]
Protocol 2: Alkoxylation of this compound
This protocol describes the substitution of a bromine atom with an alkoxide nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 - 3.0 eq) and the anhydrous solvent.
-
Carefully add the strong base (1.5 - 3.0 eq) at 0 °C to generate the alkoxide in situ.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to produce a mixture of 2-alkoxy-3,6-dibromopyridine and 6-alkoxy-2,3-dibromopyridine. The use of a strong base is crucial for the deprotonation of the alcohol to form the nucleophilic alkoxide.
Protocol 3: Thiolation of this compound
This protocol describes the substitution of a bromine atom with a thiol nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (2.0 - 3.0 eq).
-
Dissolve the solids in the chosen anhydrous solvent.
-
Add the thiol (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction should yield the corresponding thioether-substituted dibromopyridine. Thiolates are generally excellent nucleophiles for SNAr reactions.
Data Presentation
The following table summarizes hypothetical quantitative data for the nucleophilic aromatic substitution on this compound based on typical yields for similar reactions on other halopyridines. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Nucleophile Class | Example Nucleophile | Product Type | Expected Major Regioisomers | Typical Yield Range (%) |
| Amines | Morpholine | Aminopyridine | 2-Morpholino-3,6-dibromopyridine / 6-Morpholino-2,3-dibromopyridine | 60-85 |
| Alkoxides | Sodium methoxide | Alkoxypyridine | 2-Methoxy-3,6-dibromopyridine / 6-Methoxy-2,3-dibromopyridine | 50-75 |
| Thiols | Thiophenol | Thioether | 2-(Phenylthio)-3,6-dibromopyridine / 6-(Phenylthio)-2,3-dibromopyridine | 70-90 |
Mandatory Visualization
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: General experimental workflow for nucleophilic aromatic substitution.
References
Application Notes and Protocols for the Use of 2,3,6-Tribromopyridine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Tribromopyridine is a versatile precursor in organic synthesis, offering three reactive sites for functionalization. The differential reactivity of the bromine atoms at the C2, C3, and C6 positions allows for regioselective transformations, making it a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide range of biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Applications in Organic Synthesis
The strategic functionalization of this compound enables the synthesis of a diverse array of molecular architectures. The bromine atoms can be selectively replaced with carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of substituted pyridines. The general reactivity order for nucleophilic substitution on brominated pyridines often follows C2/C6 > C4 > C3/C5, which can be exploited for regioselective synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. For polyhalogenated pyridines, the regioselectivity of these reactions is a crucial aspect.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The regioselectivity of the reaction on this compound is influenced by the reaction conditions and the catalyst system employed.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 83 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 3 | 71-76 | |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | Toluene/Ethanol | Reflux | 2 | 83 |
Note: The yields are representative for polysubstituted halogenated pyridines and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is instrumental in introducing alkynyl moieties onto the pyridine ring.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling of Bromopyridines:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [3] |
| 2 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| 3 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 85 |
Note: The yields are representative for substituted bromopyridines and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol), and copper(I) iodide (0.025 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add degassed solvent (e.g., THF, 5 mL), base (e.g., diisopropylamine, 7.0 mmol), and the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[5][6] This reaction is crucial for introducing amino groups onto the pyridine scaffold.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[5]
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 16 | 95 | |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Josiphos (3) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Note: The yields are representative for substituted bromopyridines and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., Xantphos, 0.03 mmol), and base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired aminated pyridine.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of polysubstituted pyridines. The application of modern palladium-catalyzed cross-coupling reactions allows for the selective functionalization of its bromine atoms, providing access to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors. Careful optimization of reaction conditions is crucial for achieving high yields and regioselectivity.
References
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of 2,3,6-Trisubstituted Pyridine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,6-trisubstituted pyridine derivatives, a core scaffold in many biologically active compounds and approved pharmaceuticals.[1] The methodologies outlined herein are essential for researchers in medicinal chemistry and drug discovery.
Introduction
The pyridine ring is a privileged heterocyclic motif frequently found in pharmaceuticals, natural products, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Specifically, 2,3,6-trisubstituted pyridines are of significant interest due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors for the treatment of cancer and inflammatory diseases. This document details robust synthetic protocols for accessing this important class of compounds, with a focus on the Bohlmann-Rahtz pyridine synthesis and its modern variations, as well as other efficient one-pot methodologies.
Synthetic Methodologies
Several synthetic strategies have been developed for the regioselective synthesis of 2,3,6-trisubstituted pyridines. The classical Bohlmann-Rahtz synthesis, involving the condensation of an enamine with an ethynylketone, remains a foundational method.[2][3][4] However, modifications to this procedure, including acid catalysis and one-pot variations, have significantly improved its efficiency and substrate scope.[5][6] Additionally, transition-metal-catalyzed and base-catalyzed multicomponent reactions have emerged as powerful alternatives.
Protocol 1: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol is a modified, one-pot, three-component Bohlmann-Rahtz reaction, which is highly effective for the synthesis of functionalized 2,3,6-trisubstituted pyridines. This method avoids the need to pre-form and isolate the enamine intermediate, thus improving overall efficiency.[6]
Reaction Principle:
An enolizable ketone reacts with an ynone and a nitrogen source (ammonium acetate) in the presence of an acid catalyst. The enamine is formed in situ, which then undergoes a Michael addition to the ynone, followed by cyclodehydration to yield the pyridine ring with total regiocontrol.[6]
Experimental Protocol:
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0–1.2 equiv)
-
Ammonium acetate (5–10 equiv)
-
Glacial acetic acid (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0–1.2 equiv) in glacial acetic acid, add ammonium acetate (5–10 equiv).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3,6-trisubstituted pyridine.
Quantitative Data Summary: Bohlmann-Rahtz Synthesis
| Entry | Enamine/Ketone | Ynone | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Ethyl β-aminocrotonate | Phenylpropynone | Toluene/Acetic Acid (5:1) | 85 | [2] |
| 2 | Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Yb(OTf)₃ (20 mol%), Toluene | 94 | [7] |
| 3 | Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | ZnBr₂ (15 mol%), Toluene | 88 | [2] |
| 4 | Ethyl β-aminocrotonate | But-3-yn-2-one | Amberlyst-15, Ethanol | 75 | [5] |
| 5 | Acetone | Phenylpropynone | NH₄OAc, Acetic Acid | 72 | [6] |
| 6 | Cyclohexanone | 1-Phenyl-2-propyn-1-one | NH₄OAc, Acetic Acid | 68 | [6] |
Experimental Workflow: One-Pot Bohlmann-Rahtz Synthesis
Caption: Workflow for the one-pot Bohlmann-Rahtz synthesis.
Protocol 2: Base-Catalyzed, Three-Component Synthesis of 6-Amino-5-arylpicolinates
This metal-free, one-pot, three-component reaction provides an environmentally benign and inexpensive route to highly decorated 2,3,6-trisubstituted pyridines.[8]
Reaction Principle:
The reaction involves the condensation of ynals, isocyanates, amines, and alcohols, catalyzed by an organic base, to afford 6-amino-5-arylpicolinates with high regioselectivity.[8]
Experimental Protocol:
Materials:
-
Ynal (1.0 equiv)
-
Isocyanate (1.2 equiv)
-
Amine (1.1 equiv)
-
Alcohol (solvent)
-
Diisopropylethylamine (DIPEA) (catalyst)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
Procedure:
-
To a sealed tube, add the ynal (0.3 mmol, 1.0 equiv), isocyanate (0.36 mmol, 1.2 equiv), amine (0.33 mmol, 1.1 equiv), and alcohol (2 mL).
-
Add DIPEA (0.03 mmol, 0.1 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 10 hours.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.
Quantitative Data Summary: Base-Catalyzed Synthesis
| Entry | Ynal | Isocyanate | Amine/Alcohol | Yield (%) | Reference |
| 1 | Phenylpropargyl-aldehyde | Ethyl isocyano-acetate | N-Ethylmethyl-amine/Methanol | 89 | [8] |
| 2 | Phenylpropargyl-aldehyde | Ethyl isocyano-acetate | Diisopropylamine/Methanol | 72 | [9] |
| 3 | (4-Chlorophenyl)-propargylaldehyde | Ethyl isocyano-acetate | N-Ethylmethyl-amine/Methanol | 85 | [8] |
| 4 | (4-Methylphenyl)-propargylaldehyde | Ethyl isocyano-acetate | N-Ethylmethyl-amine/Methanol | 91 | [8] |
| 5 | Phenylpropargyl-aldehyde | Tosylmethyl isocyanide | Piperidine/Ethanol | 78 | [9] |
Caption: Inhibition of the p38 MAPK signaling pathway.
The development of orally available, potent, and selective inhibitors of IL-1β release has been a significant goal in anti-inflammatory drug discovery. [10]The hit-to-lead optimization of 2,3,5-trisubstituted (a regioisomer of the main topic, but relevant) pyridine analogs has led to the identification of potent IL-1β inhibitors that act via modulation of the p38 MAPK signaling pathway. [10]
Conclusion
The synthetic protocols and application notes provided in this document offer a comprehensive guide for researchers working on the synthesis and development of 2,3,6-trisubstituted pyridine derivatives. The modified Bohlmann-Rahtz synthesis, along with modern base- and copper-catalyzed methods, provides a versatile toolkit for accessing a wide range of these important heterocyclic compounds. Their proven utility as kinase inhibitors underscores the continued importance of this scaffold in the discovery of new medicines for a variety of diseases.
References
- 1. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Functionalization of 2,3,6-Tribromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 2,3,6-tribromopyridine. This versatile building block is a key starting material for the synthesis of highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The regioselective nature of palladium-catalyzed cross-coupling reactions allows for the controlled, stepwise introduction of various functional groups at the 2, 3, and 6 positions of the pyridine ring.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines, the regioselectivity is primarily governed by the electronic properties of the pyridine ring and the relative reactivity of the carbon-halogen bonds. For this compound, the positions ortho and para to the nitrogen atom (C2 and C6) are more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst compared to the meta position (C3). Generally, the order of reactivity for Suzuki-Miyaura coupling reactions on polyhalogenated pyridines is C2/C6 > C4 > C3/C5.[1][2] This inherent reactivity difference allows for selective functionalization.
Application Notes
The palladium-catalyzed functionalization of this compound enables the synthesis of a diverse array of substituted pyridines. By carefully selecting the reaction conditions, sequential and site-selective couplings can be achieved to introduce different substituents at the 2, 3, and 6 positions. This modular approach is highly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Applications:
-
Medicinal Chemistry: Synthesis of novel scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Materials Science: Development of new organic materials with tailored electronic and photophysical properties.
-
Agrochemicals: Creation of new pesticides and herbicides with improved efficacy and selectivity.
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for key palladium-catalyzed functionalization reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[3] For this compound, selective mono- or di-arylation can be achieved.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | Reflux | - | 83 | [4] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | - | - | [5] |
| 3 | Thien-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol | 110 | 2 | 83 | [4] |
Detailed Protocol: Regioselective Mono-arylation at C6
This protocol is adapted from a similar reaction on a trihalogenated pyridopyrimidine.[4]
-
To a solution of this compound (1.0 mmol) in toluene (10 mL) is added the desired arylboronic acid (1.1 mmol) and potassium carbonate (2.0 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%) is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 6-aryl-2,3-dibromopyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.[6]
General Experimental Workflow for Sonogashira Coupling:
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application of 2,3,6-Halogenated Pyridines in Agrochemical Synthesis: A Focus on 2,3,6-Trichloropyridine
Abstract: This document provides detailed application notes on the use of halogenated pyridines in the synthesis of modern agrochemicals. While the direct application of 2,3,6-tribromopyridine in agrochemical synthesis is not widely documented in publicly available literature, its chlorinated analog, 2,3,6-trichloropyridine, serves as a crucial intermediate in the production of high-value insecticides. This note will focus on the synthetic utility of 2,3,6-trichloropyridine, with a specific emphasis on its role in the synthesis of the leading insecticide, chlorantraniliprole. Detailed experimental protocols for key transformations, quantitative data, and a schematic representation of the synthetic pathway are provided to support researchers, scientists, and professionals in the field of agrochemical development.
Introduction
Pyridine-based compounds are integral to the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of halogens on the pyridine ring dictates the reactivity and suitability of these molecules as synthetic intermediates. While this compound is a commercially available compound, its direct application as a starting material in the synthesis of commercialized agrochemicals is not prominently reported.
Conversely, 2,3,6-trichloropyridine is a key building block in the agrochemical industry.[1] It is particularly valued as a precursor for the synthesis of 2,3-dichloropyridine, an essential intermediate for the production of the ryanodine receptor agonist insecticide, chlorantraniliprole.[2][3] The selective removal of the chlorine atom at the 6-position of 2,3,6-trichloropyridine is a critical step in this industrial synthesis.[3]
This application note will detail the synthetic pathway from 2,3,6-trichloropyridine to chlorantraniliprole, providing experimental protocols and relevant quantitative data for the key transformations.
Synthetic Pathway Overview
The synthesis of chlorantraniliprole from 2,3,6-trichloropyridine involves a multi-step process. The initial and most critical step is the selective hydrodechlorination of 2,3,6-trichloropyridine to yield 2,3-dichloropyridine. This intermediate is then converted to a pyrazole-containing carboxylic acid, which is subsequently coupled with an anthranilamide derivative to form the final chlorantraniliprole molecule.
Figure 1. Synthetic pathway from 2,3,6-Trichloropyridine to Chlorantraniliprole.
Experimental Protocols
Synthesis of 2,3-Dichloropyridine from 2,3,6-Trichloropyridine
This protocol describes the selective hydrogenation of 2,3,6-trichloropyridine to 2,3-dichloropyridine.[2][4]
Materials:
-
2,3,6-Trichloropyridine
-
Toluene
-
Triethylamine
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Hydrogen gas
-
Water
-
Aqueous acid (e.g., HCl)
Procedure:
-
In a hydrogenation reactor, charge 2,3,6-trichloropyridine, toluene, triethylamine (as an acid-binding agent), and the Pd/C catalyst.
-
Heat the reaction mixture to 60-80°C.
-
Introduce hydrogen gas into the reactor at a controlled pressure.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Gas Chromatography) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
-
Wash the organic layer with water to remove the triethylamine hydrochloride salt.
-
The crude 2,3-dichloropyridine in the organic layer can be further purified by extraction with an aqueous acid, followed by neutralization and extraction, or by distillation.
Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-Dichloropyridine
This is a multi-step process. A representative pathway is outlined below.[1]
Step 1: Hydrazino-substitution
-
React 2,3-dichloropyridine with hydrazine hydrate in a solvent such as ethanol under reflux conditions.
-
This reaction yields (3-chloropyridin-2-yl)-hydrazine.
Step 2: Cyclization
-
The (3-chloropyridin-2-yl)-hydrazine is then condensed with a suitable C3-building block, such as diethyl maleate, in the presence of a base like sodium ethoxide to form the pyrazole ring.
Step 3: Bromination and Oxidation
-
The pyrazole intermediate is brominated using a brominating agent.
-
Subsequent oxidation leads to the formation of the carboxylic acid group.
Step 4: Hydrolysis
-
If the pyrazole is formed as an ester, the final step is hydrolysis to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.[1]
Synthesis of Chlorantraniliprole via Amide Coupling
This final step involves the coupling of the pyrazole carboxylic acid with a substituted anthranilamide.[1][5]
Materials:
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
Acetonitrile
-
3-Methylpyridine (as a base)
-
Methanesulfonyl chloride
Procedure:
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.
-
Add 3-methylpyridine to the mixture.
-
Cool the reaction mixture to approximately -5°C.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.
-
After the addition, stir the mixture at this temperature for about 15 minutes.
-
Gradually warm the reaction to 50°C and maintain for approximately 4 hours, or until reaction completion is confirmed by TLC.
-
Upon completion, cool the mixture and perform a standard work-up, including washing with water and extracting with an organic solvent (e.g., dichloromethane).
-
The crude chlorantraniliprole is then purified by recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the key synthetic steps.
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Selective Hydrodechlorination | 2,3,6-Trichloropyridine, H₂, Pd/C, Triethylamine | Toluene | 60-80°C | - | High | [2][4] |
| Amide Coupling | Pyrazole carboxylic acid, Anthranilamide, Methanesulfonyl chloride, 3-Methylpyridine | Acetonitrile | -5 to 50°C | ~4.5 h | 91.5% | [5][6] |
Note: Yields and reaction times can vary depending on the specific conditions and scale of the reaction.
Conclusion
While this compound does not have a well-documented role in agrochemical synthesis, its chlorinated counterpart, 2,3,6-trichloropyridine, is a vital intermediate. Its application in the synthesis of the blockbuster insecticide chlorantraniliprole, through the key intermediate 2,3-dichloropyridine, highlights the importance of halogenated pyridines in modern crop protection. The protocols and data presented provide a valuable resource for researchers and professionals in the agrochemical industry, enabling further exploration and optimization of these synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Tribromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Tribromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is challenging due to the deactivated nature of the pyridine ring towards electrophilic substitution and the difficulty in controlling regioselectivity. The two most plausible synthetic strategies are:
-
Direct Bromination of 2,6-Dibromopyridine: This approach involves the electrophilic bromination of a pre-existing dibrominated pyridine. However, this method can be unselective and may lead to a mixture of polybrominated products, including the undesired 2,4,6-tribromopyridine isomer.[1]
-
Sandmeyer Reaction of 3-Amino-2,6-dibromopyridine: This is a more controlled approach that involves the diazotization of an amino group at the 3-position of a dibrominated pyridine, followed by displacement with a bromide ion. This method generally offers better regioselectivity.[2][3][4]
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The pyridine ring is electron-deficient and thus less reactive towards electrophilic bromination. Harsh reaction conditions are often necessary, which can lead to decomposition.
-
Side reactions: The formation of polybrominated byproducts and other isomers is a common issue.[1]
-
Difficult purification: The separation of this compound from its isomers and other byproducts can be challenging, leading to product loss during purification.
-
For Sandmeyer reactions: Incomplete diazotization or premature decomposition of the diazonium salt can significantly lower the yield.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be challenging due to the presence of similarly polar isomers. Common purification techniques include:
-
Column chromatography: This is a versatile technique for separating isomers. However, the basicity of the pyridine ring can cause tailing on silica gel. This may be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-base extraction: The basic nature of the pyridine ring allows for extraction into an acidic aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
Troubleshooting Guides
Problem 1: Low Yield and/or Complex Mixture in Direct Bromination of 2,6-Dibromopyridine
| Potential Cause | Troubleshooting Steps |
| Low Reactivity | Increase reaction temperature and/or reaction time. Consider using a more potent brominating agent or a catalyst. |
| Poor Regioselectivity | Screen different brominating agents (e.g., Br₂, NBS). Investigate the effect of different solvents and catalysts to favor substitution at the 3-position. |
| Over-bromination | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture. Monitor the reaction progress carefully by TLC or GC to avoid the formation of tetra- and pentabromopyridines. |
Problem 2: Low Yield in Sandmeyer Reaction of 3-Amino-2,6-dibromopyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the complete dissolution of the amine in the acidic medium. Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after its preparation. Avoid exposing the solution to high temperatures or direct sunlight. |
| Inefficient Bromide Displacement | Ensure the use of a suitable copper(I) bromide catalyst. The concentration of the bromide source in the reaction mixture should be sufficiently high. |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2,6-Dibromopyridine (Starting Material)
This protocol is adapted from a known procedure for the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine.[6][7][8]
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (1.0 eq.), sodium bromide (2.2 eq.), and 48% hydrobromic acid (10-15 eq.). |
| 2. Reaction | Heat the mixture to reflux (approximately 120-130 °C) and maintain for 24-48 hours. Monitor the reaction progress by GC or TLC. |
| 3. Work-up | Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. |
| 4. Extraction | Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes). |
| 5. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography. |
Protocol 2: Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is a proposed route based on analogous syntheses of trichloropyridines.[8]
Step A: Synthesis of 3-Amino-2,6-dibromopyridine (Hypothetical)
| Step | Procedure |
| 1. Nitration | To a solution of 2,6-dibromopyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C. Stir the mixture at room temperature for several hours. |
| 2. Work-up | Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the nitrated product. |
| 3. Reduction | Reduce the nitro group of 2,6-dibromo-3-nitropyridine using a standard reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C). |
| 4. Purification | Purify the resulting 3-amino-2,6-dibromopyridine by recrystallization or column chromatography. |
Step B: Sandmeyer Reaction to this compound
| Step | Procedure |
| 1. Diazotization | Dissolve 3-amino-2,6-dibromopyridine (1.0 eq.) in an aqueous solution of hydrobromic acid (48%). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. |
| 2. Bromide Displacement | In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C. |
| 3. Reaction | Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours until nitrogen evolution ceases. |
| 4. Work-up & Purification | Cool the reaction mixture and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogenation of Pyridines (Illustrative)
| Parameter | Direct Bromination | Sandmeyer Reaction |
| Starting Material | 2,6-Dibromopyridine | 3-Amino-2,6-dibromopyridine |
| Key Reagents | Br₂, NBS | NaNO₂, CuBr, HBr |
| Typical Temperature | High (can be >500 °C for gas phase)[1] | Low (0-5 °C) then moderate (60-80 °C) |
| Selectivity Control | Difficult | Generally Good |
| Yield | Variable, often low | Moderate to Good (expected) |
Visualizations
Caption: Proposed synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 8. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis and Purification of 2,3,6-Tribromopyridine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,3,6-Tribromopyridine.
Frequently Asked Questions (FAQs)
Synthesis & Optimization
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. The bromination of pyridine derivatives can be highly exothermic, and controlling the temperature is crucial to prevent side reactions and degradation.[1]
-
Purity of Starting Materials: Impurities in the pyridine substrate or brominating agent can interfere with the reaction, leading to unwanted byproducts and lower yields.[1] Always ensure the purity of your reagents before starting the synthesis.
-
Choice of Brominating Agent: The reactivity of the brominating agent is key. While elemental bromine (Br₂) is often used, it can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) can be a milder and more selective alternative for certain substrates.[2][3]
-
Moisture and Atmosphere: Many organometallic intermediates and reagents used in pyridine synthesis are sensitive to moisture and oxygen. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products in a typical bromination reaction?
A2: The formation of multiple products is a common issue. Likely impurities include:
-
Isomeric Products: Depending on the starting material and reaction conditions, other tribromopyridine isomers or di- and tetra-brominated pyridines can form. The separation of these positional isomers can be challenging due to their similar polarities.[5][6]
-
Under-brominated Species: Incomplete reaction can leave mono- or di-brominated starting materials in the reaction mixture.
-
Over-brominated Species: Using an excess of a strong brominating agent or harsh reaction conditions can lead to the formation of tetra- or penta-bromopyridines.
-
Hydroxylated Byproducts: Quenching the reaction with water or aqueous solutions can sometimes lead to the formation of bromohydroxypyridines, especially if reactive intermediates are present.
Purification
Q1: What is the most effective method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities. The two primary methods are column chromatography and recrystallization.
-
Column Chromatography: This is the most effective method for separating closely related isomers and removing a wide range of impurities.[5][7] Silica gel is the most common stationary phase.
-
Recrystallization: This technique is ideal for removing impurities that have significantly different solubility profiles from the desired product. It is often used as a final purification step after chromatography to obtain highly pure, crystalline material.[8][9]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: An ideal solvent system should provide good separation of your target compound from impurities, with a Retention Factor (Rf) value for the desired product between 0.2 and 0.4 on a TLC plate.[5] For brominated pyridines, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is typically effective.[5] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by impurities or cooling the solution too quickly.[9] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent until the solution is clear again.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider purifying the material by column chromatography first to remove the impurities that may be inhibiting crystallization.
Troubleshooting Guides
Low Product Yield
A common challenge in the synthesis of polyhalogenated pyridines is achieving a high yield. This guide provides a logical workflow to diagnose and resolve this issue.
Caption: Troubleshooting decision tree for low reaction yield.
Difficult Purification
If you are struggling to obtain a pure product, this guide can help you select and optimize your purification strategy.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers (Co-elution in Chromatography) | 1. Inappropriate mobile phase polarity.[5] 2. Column overloading.[5] 3. Column packed improperly (channeling). | 1. Optimize the mobile phase using TLC. Try a shallower solvent gradient or isocratic elution with a lower polarity solvent system. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully, ensuring the silica bed is level and free of air bubbles.[5] |
| Product Fails to Crystallize | 1. Solution is not sufficiently supersaturated.[9] 2. Presence of impurities inhibiting crystal lattice formation. 3. Solvent is not appropriate. | 1. Induce crystallization by scratching the inside of the flask, adding a seed crystal, or concentrating the solution by slowly evaporating solvent.[9] 2. Perform a preliminary purification by flash chromatography to remove the bulk of impurities. 3. Perform solubility tests to find a better solvent or solvent pair (e.g., ethanol/water, toluene/hexanes).[9] |
| Oily Product / Low Melting Point | 1. Residual solvent trapped in the product. 2. Presence of low-melting impurities. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Re-purify the material using a different technique (e.g., recrystallize from a different solvent system or re-run a column with a shallower gradient). |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on specific laboratory conditions and safety guidelines. The synthesis of halogenated pyridines should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-3,6-dibromopyridine
This protocol assumes the availability of 2-Amino-3,6-dibromopyridine. The synthesis proceeds via a Sandmeyer-type reaction.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Diazotization: In a three-necked flask, dissolve 2-Amino-3,6-dibromopyridine in a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). Cool the mixture to between -10 °C and 0 °C in an ice-salt bath.[10]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 1 hour at low temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases and the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the mixture carefully with a saturated sodium hydroxide or sodium carbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by column chromatography followed by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Crude this compound
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture determined by TLC)
-
Collection tubes
Methodology:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.[7]
-
Add another thin layer of sand on top of the silica gel to protect the surface.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[11]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Elution: Carefully add the eluent to the column. Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate (e.g., ~2 inches/minute).[11]
-
Continuously add eluent to the top of the column, never allowing the silica gel to run dry.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble at high temperatures but poorly soluble at room temperature. Ethanol, methanol, or a toluene/hexane mixture are good starting points.[9]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until it boils.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Cooling too quickly can trap impurities.[9]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Bromination of Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of pyridine and its derivatives often challenging?
A1: The bromination of pyridines presents several challenges due to the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making reactions sluggish and often requiring harsh conditions such as high temperatures and the use of oleum.[1][2] These forceful conditions can lead to a lack of selectivity and the formation of multiple side products. Conversely, pyridines with strongly activating groups can be difficult to monobrominate selectively, often leading to over-bromination.[3][4]
Q2: What are the most common side reactions observed during the bromination of substituted pyridines?
A2: The most prevalent side reactions include:
-
Over-bromination (Polybromination): The formation of di-, tri-, or even tetra-brominated products is a significant issue, especially with pyridines bearing electron-donating substituents.[5]
-
Lack of Regioselectivity: Depending on the substituents and reaction conditions, a mixture of isomers can be formed, complicating purification.[[“]] Electrophilic bromination of unsubstituted pyridine, for instance, yields primarily 3-bromopyridine but can also produce minor amounts of other isomers under certain conditions.[5]
-
Side-chain bromination: For pyridines with alkyl substituents (e.g., picolines), radical bromination at the benzylic position of the side chain can compete with ring bromination.
-
Reaction with the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen can react with the brominating agent or acid catalysts, leading to the formation of pyridinium salts which can alter the reactivity and selectivity of the reaction.
Q3: How do different brominating agents affect the outcome of the reaction and the formation of side products?
A3: The choice of brominating agent is critical in controlling the reaction.
-
Molecular Bromine (Br₂): Often requires harsh conditions (e.g., oleum, high temperatures) for unactivated pyridines, which can lead to a mixture of mono- and di-brominated isomers that are difficult to separate.[7]
-
N-Bromosuccinimide (NBS): A versatile reagent that can participate in both electrophilic and radical bromination pathways.[8] The reaction conditions (e.g., presence of a radical initiator or a strong acid) will dictate the major reaction pathway. It can be a milder alternative to Br₂, but selectivity can still be an issue.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A solid brominating agent that can offer improved selectivity and is considered a more economical and plant-friendly option. Using less than one equivalent of DBDMH compared to the pyridine substrate can help to minimize the formation of side products.[7]
-
Pyridinium Tribromide (PyBr₃): A solid and safer alternative to handling liquid bromine. It can be used for the bromination of activated pyridines.
Q4: How can I improve the regioselectivity of my pyridine bromination?
A4: Several strategies can be employed to enhance regioselectivity:
-
Use of Pyridine N-oxides: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group provides a route to 2- or 4-bromopyridines.[9][10]
-
Directed Ortho Metalation: In the presence of a directing group, the pyridine ring can be selectively metalated at a specific position, followed by quenching with a bromine source.
-
Zincke Imine Intermediates: A newer method involves the ring-opening of pyridinium salts to form Zincke imines, which can then be selectively halogenated at the 3-position under mild conditions before ring-closing.[11]
-
Electrochemical Methods: By introducing directing groups, electrochemical bromination can achieve meta-selective bromination of pyridine derivatives under mild conditions.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Deactivated pyridine ring. 2. Insufficiently harsh reaction conditions. 3. Impure starting materials or reagents. | 1. For deactivated pyridines, consider more forcing conditions (e.g., higher temperature, oleum). 2. Alternatively, convert the pyridine to its more reactive N-oxide. 3. Ensure all reagents and solvents are pure and dry. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competing reaction pathways (e.g., ring vs. side-chain bromination). 2. Multiple activated positions on the pyridine ring. 3. Harsh reaction conditions leading to isomerization or decomposition. | 1. For side-chain bromination, use radical conditions (e.g., NBS with a radical initiator). For ring bromination, use electrophilic conditions. 2. Employ a directing group strategy or convert to the N-oxide to direct the bromination to a specific position.[9][10] 3. Explore milder brominating agents like DBDMH or electrochemical methods.[7][12] |
| Over-bromination (Di- or Poly-bromination) | 1. Highly activated pyridine substrate. 2. Excess of brominating agent. 3. Prolonged reaction time or elevated temperature. | 1. Use a milder brominating agent and carefully control the stoichiometry. 2. Use a sub-stoichiometric amount of the brominating agent (e.g., 0.4 to 0.9 equivalents of DBDMH).[7] 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. 4. Consider a flow chemistry setup to precisely control reaction time and temperature. |
| Side-chain Bromination Instead of Ring Bromination | 1. Use of radical-promoting conditions (e.g., light, radical initiator) with a reagent like NBS. | 1. To favor ring bromination, use electrophilic conditions (e.g., Br₂ in oleum or NBS in a strong acid). 2. To favor side-chain bromination, use NBS with AIBN or benzoyl peroxide in a non-polar solvent like CCl₄. |
| Product is a Mixture of Pyridinium Salt and Brominated Product | 1. Reaction with the pyridine nitrogen by the acid catalyst or brominating agent. | 1. This is often unavoidable with certain methods. The pyridinium salt can sometimes be converted back to the free base during workup by neutralization. 2. Consider using a method that does not require a strong acid catalyst. |
| Difficulty in Product Purification | 1. Presence of multiple isomers and/or poly-brominated products with similar polarities. 2. Succinimide byproduct from NBS reactions. | 1. Optimize the reaction to improve selectivity. If a mixture is unavoidable, careful column chromatography or crystallization may be required. 2. Succinimide is soluble in water and can be removed by an aqueous workup.[13] |
Quantitative Data on Bromination of Substituted Pyridines
The following tables summarize yields of bromination reactions for various substituted pyridines, highlighting the impact of different reagents and conditions on product distribution.
Table 1: Bromination of 3-Hydroxypyridine
| Brominating Agent | Solvent | Conditions | Major Product | Yield (%) | Side Product(s) | Reference(s) |
| Br₂ | NaOH(aq) | -10 to 0 °C, then rt | 2-Bromo-3-hydroxypyridine | 70-75 | Dibrominated products | [14] |
| Br₂/KBr | H₂O | 20 °C, 24 h | 3-Bromo-2-hydroxypyridine | 78 | Dibrominated products | [3] |
Table 2: Bromination of Pyridine N-Oxide Derivatives
| Substrate | Brominating Agent | Activator | Solvent | Conditions | Major Product | Yield (%) | Reference(s) |
| Pyridine N-oxide | Br₂ | Fuming H₂SO₄ | Fuming H₂SO₄ | - | 3-Bromopyridine-N-oxide | - | [[“]] |
| Fused Pyridine N-oxides | (COBr)₂ | Et₃N | CH₂Br₂ | 0 °C, 30 min | C2-brominated product | High | [10] |
| Fused Pyridine N-oxides | TBABr | p-Ts₂O | - | Mild | C2-brominated product | High |
Table 3: Radical Bromination of Alkyl-Substituted Pyridines
| Substrate | Brominating Agent | Solvent | Conditions | Major Product | Yield (%) | Side Product(s) | Reference(s) |
| 4-tert-Butyltoluene (as a model) | NBS (1.05 equiv) | MeCN | Flow, 100W CFL, rt | 4-tert-Butylbenzyl bromide | >95 | Dibrominated product | [15] |
| 4-Chlorotoluene (as a model) | NBS (1.05 equiv) | MeCN | Flow, 100W CFL, 20 °C, 13 min | 4-Chlorobenzyl bromide | Low selectivity (92%) | Dibrominated product | [15] |
Experimental Protocols
Protocol 1: Selective Bromination of 3-Hydroxypyridine to 2-Bromo-3-hydroxypyridine [14]
-
Preparation of Bromine Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, cool a 40% aqueous sodium hydroxide solution (60 mL) to between -10 and 0 °C using an ice-salt bath. Slowly add liquid bromine (16 g, 0.1 mol) dropwise to the cold NaOH solution while maintaining the temperature.
-
Preparation of 3-Hydroxypyridine Solution: Dissolve 3-hydroxypyridine (9.8 g, 0.1 mol) in a 40% aqueous sodium hydroxide solution (50 mL).
-
Reaction: Add the 3-hydroxypyridine solution dropwise to the bromine solution prepared in step 1. During the addition, maintain the system temperature at 10-15 °C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2.5-3 hours.
-
Work-up: Adjust the pH of the reaction mixture to 7 using an appropriate acid.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent to obtain pure 2-bromo-3-hydroxypyridine.
Protocol 2: C2-Bromination of a Fused Pyridine N-Oxide [10]
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the fused pyridine N-oxide (1.0 mmol) in dibromomethane (CH₂Br₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol) to the solution, followed by the slow addition of oxalyl bromide ((COBr)₂, 2.0 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction mixture and purify the product by standard methods such as column chromatography.
Visualizations
Caption: Key factors influencing the outcome of pyridine bromination.
Caption: A troubleshooting workflow for common pyridine bromination issues.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. m.youtube.com [m.youtube.com]
- 6. consensus.app [consensus.app]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2,3,6-Tribromopyridine Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,3,6-tribromopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
A1: The primary challenge is controlling regioselectivity. This compound has three bromine atoms with different reactivities. The C-Br bonds at the positions alpha to the nitrogen (C2 and C6) are significantly more susceptible to oxidative addition to the palladium catalyst than the C-Br bond at the C3 position.[1][2] This inherent difference in reactivity can be exploited to achieve selective mono- or di-substitution, but it also means that obtaining the C3-coupled product is challenging and requires specific strategies.
Q2: Which C-Br bond is most likely to react first in a standard cross-coupling reaction?
A2: In most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, the oxidative addition will occur preferentially at the C2 or C6 position.[2] The electronic properties of the pyridine ring make these positions more electrophilic and the corresponding C-Br bonds weaker compared to the C3 position. Between C2 and C6, the reactivity is often very similar, which can lead to mixtures of 2- and 6-substituted products in a mono-coupling reaction if not carefully controlled.
Q3: Can I achieve selective coupling at a single position (mono-coupling)?
A3: Yes, selective mono-arylation or mono-alkynylation is achievable. This is typically accomplished by carefully controlling the stoichiometry, using just one equivalent or a slight excess of the coupling partner (e.g., boronic acid or alkyne). Milder reaction conditions, such as lower temperatures and shorter reaction times, can also favor mono-substitution.
Q4: How can I promote di-substitution at the C2 and C6 positions?
A4: To achieve di-substitution, you should use at least two equivalents of the nucleophilic coupling partner. More forcing conditions, such as higher temperatures and longer reaction times, may be necessary to drive the reaction to completion and ensure both the C2 and C6 positions react.
Q5: What are the most common side reactions observed with this substrate?
A5: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid) to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][4]
-
Protodebromination (Dehalogenation): The replacement of a bromine atom with a hydrogen atom. This can be caused by trace palladium hydride species or the presence of protic sources.[3][5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | The pyridine nitrogen can inhibit the palladium catalyst.[5] Switch to a catalyst system known to be effective for heteroaryl couplings, which often involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] Using pre-formed palladium precatalysts can also offer more reliable results.[6] |
| Inefficient Oxidative Addition | The C-Br bond, while reactive, may require specific conditions. Ensure your palladium catalyst is in the active Pd(0) state. If using a Pd(II) source (e.g., Pd(OAc)₂), the reaction conditions must facilitate its reduction.[3][4] |
| Poor Base Strength or Solubility | The base is critical for activating the coupling partner (e.g., boronic acid).[3] If using a weaker or poorly soluble base like K₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[5] |
| Suboptimal Solvent Choice | The solvent must dissolve all reactants and facilitate the catalytic cycle. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often used to dissolve the inorganic base.[3] The ratio may need to be optimized. For Stille or Sonogashira couplings, anhydrous polar aprotic solvents like THF or DMF are common.[7][8] |
| Presence of Oxygen | The active Pd(0) catalyst is highly sensitive to oxygen.[4] Thoroughly degas all solvents and reagents before use (e.g., by sparging with argon for 15-30 minutes) and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[3] |
Issue 2: Poor Regioselectivity (Mixture of Mono-, Di-, and Tri-substituted Products)
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | For selective mono-coupling at C2/C6, use 1.0-1.2 equivalents of the coupling partner. For di-coupling at C2 and C6, use at least 2.2 equivalents. Trying to achieve tri-coupling will require a significant excess and more forcing conditions. |
| Reaction Temperature Too High / Time Too Long | For mono-coupling, high temperatures and long reaction times can lead to over-reaction, producing di-substituted byproducts. Run the reaction at the lowest effective temperature (start at room temperature or 50 °C) and monitor closely by TLC or LC-MS, stopping the reaction once the starting material is consumed. |
| Catalyst System Too Active | A highly active catalyst might overcome the reactivity difference between the C2/C6 and C3 positions, leading to a loss of selectivity. If you are targeting C2/C6 di-substitution and observe C3 coupling, consider a less reactive catalyst or milder conditions. |
Issue 3: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is typically caused by oxygen in the reaction mixture.[3] Rigorously degas all solvents and maintain an inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[3] |
| Protodeboronation (Suzuki) | The C-B bond is cleaved by a proton source, often water.[5] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Switching to anhydrous reaction conditions can also be effective.[3][5] |
| Dehalogenation (Protodebromination) | The C-Br bond is replaced by a C-H bond.[3] Ensure solvents are pure and not a source of hydrides. Optimizing the base and reaction time can also help minimize this pathway.[5] |
Data Presentation: Recommended Starting Conditions
The following tables summarize typical starting conditions for various coupling reactions based on protocols for similar bromopyridine substrates. Note: These are intended as a general guide, and optimization for this compound is highly recommended.
Table 1: Suzuki-Miyaura Coupling - Typical Conditions
| Parameter | Condition for Mono-Coupling (C2/C6) | Condition for Di-Coupling (C2 & C6) |
| Boronic Acid | 1.1 - 1.5 equiv | 2.5 - 3.0 equiv |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) |
| Ligand (if needed) | SPhos (4 mol%) or PPh₃ (8 mol%) | XPhos (6 mol%) or dppf (5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ or Cs₂CO₃ (4.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Time | 4 - 12 h | 12 - 24 h |
Table 2: Sonogashira Coupling - Typical Conditions [8][9]
| Parameter | Condition for Mono-Coupling (C2/C6) | Condition for Di-Coupling (C2 & C6) |
| Terminal Alkyne | 1.1 equiv | 2.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Cu Co-catalyst | CuI (5-10 mol%) | CuI (10-20 mol%) |
| Base | Et₃N or Diisopropylamine (DIPA) | Et₃N or Diisopropylamine (DIPA) |
| Solvent | THF or DMF (often with Et₃N as co-solvent) | THF/Et₃N (2:1) |
| Temperature | Room Temp to 60 °C | 60 - 80 °C |
| Time | 4 - 16 h | 12 - 24 h |
Table 3: Stille Coupling - Typical Conditions [7][10]
| Parameter | Condition for Mono-Coupling (C2/C6) | Condition for Di-Coupling (C2 & C6) |
| Organostannane | 1.1 equiv | 2.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Ligand (if needed) | PPh₃ (10 mol%) or P(2-furyl)₃ | PPh₃ (20 mol%) |
| Solvent | Anhydrous Toluene, Dioxane, or NMP | Anhydrous Toluene or NMP |
| Additives | LiCl (3 equiv) can accelerate transmetalation | LiCl (3-5 equiv) |
| Temperature | 80 - 110 °C | 110 - 130 °C |
| Time | 6 - 18 h | 12 - 24 h |
Experimental Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a general procedure designed to favor mono-substitution at the C2/C6 positions.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the tribromopyridine.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting this compound is consumed to minimize the formation of di-substituted products.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-alkynylation via Sonogashira Coupling
This protocol is designed to achieve di-substitution at the C2 and C6 positions.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (3 cycles).
-
Solvent and Reagent Addition: Add degassed anhydrous THF and Et₃N (2:1 v/v). Add the terminal alkyne (2.5 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the mono-substituted intermediate is fully converted to the di-substituted product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O. The filtrate should be washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Regioselectivity in the coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of C-Br Bonds in 2,3,6-Tribromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of C-Br bonds in 2,3,6-tribromopyridine during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the C-Br bonds in this compound in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bonds at the positions flanking the nitrogen atom (C2 and C6) are generally more reactive than the C-Br bond at the C3 position. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst.
Q2: Why am I observing low or no yield in my cross-coupling reaction with this compound?
A2: Low yields can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the C-Br bonds in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step. It is also crucial to ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere.
Q3: How can I achieve selective mono-functionalization of this compound?
A3: Achieving selective mono-arylation or mono-amination typically occurs at the more reactive C2 or C6 positions. Careful control of reaction conditions, such as using a 1:1 stoichiometry of the coupling partners, lower reaction temperatures, and shorter reaction times, can favor mono-substitution. The choice of catalyst and ligands can also influence selectivity.
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include homocoupling of the boronic acid or alkyne, as well as dehalogenation of the tribromopyridine. Homocoupling can be minimized by thoroughly degassing the reaction mixture to remove oxygen. Dehalogenation can sometimes be suppressed by using milder bases, lower reaction temperatures, and choosing appropriate phosphine ligands.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a pre-formed Pd(0) catalyst or a precatalyst system known for high activity with heteroaryl halides (e.g., Buchwald precatalysts). Use fresh, high-purity catalyst. |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the metal center.[1] |
| Inefficient Oxidative Addition | The C-Br bond may not be sufficiently reactive. Increase the reaction temperature, or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF). Ensure all reagents are soluble in the chosen system. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture. |
Issue 2: Lack of Selectivity (Multiple Bromines React)
| Possible Cause | Troubleshooting Step |
| High Reactivity | The reaction conditions may be too harsh, leading to multiple substitutions. Reduce the reaction temperature and shorten the reaction time. |
| Stoichiometry | An excess of the coupling partner will drive the reaction towards multiple substitutions. Use a 1:1 or slightly less than 1:1 ratio of the coupling partner to this compound. |
| Catalyst System | The catalyst system may be too active. Screen different ligands that may offer better selectivity. In some cases, a less active catalyst might be beneficial for controlled mono-functionalization. |
Quantitative Data Summary
Disclaimer: The following data is based on reactions with structurally similar polyhalogenated pyridines and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 24 | 60-75 |
Table 2: Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 85-95 |
| 2 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | 18 | 70-85 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | 70-85 |
| 3 | 2-Amino-3-bromopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 18 | 78 |
Experimental Protocols
Disclaimer: These are general protocols based on related bromopyridines and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of a bromopyridine.
Materials:
-
This compound
-
Arylboronic acid (1.05 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1 eq.)
-
Pd(PPh₃)₂Cl₂ (0.03 eq.)
-
CuI (0.05 eq.)
-
Triethylamine (Et₃N)
-
THF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF or Et₂O.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of a bromopyridine.
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (0.05 eq.)
-
NaOtBu (1.4 eq.)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
Add this compound, the amine, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General reactivity order of C-Br bonds in this compound.
References
Preventing debromination in reactions with 2,3,6-Tribromopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing debromination in reactions with 2,3,6-tribromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where one or more bromine atoms on the this compound molecule are replaced by hydrogen atoms. This leads to the formation of mono- and di-brominated pyridine byproducts, reducing the yield of the desired polysubstituted product and complicating purification due to the similar physical properties of the desired product and the debrominated impurities.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions involving this compound?
A2: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, debromination is primarily caused by the in-situ formation of palladium-hydride (Pd-H) species. These species can arise from various sources, including solvents (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then react with the brominated pyridine in a competing catalytic cycle, leading to the replacement of a bromine atom with hydrogen.
Q3: How does the choice of base affect the extent of debromination?
A3: The choice of base is critical in controlling debromination. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are more prone to generating Pd-H species, thereby increasing the likelihood of debromination. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to promote the formation of hydride species.
Q4: Which bromine atom on this compound is most susceptible to debromination and reaction?
A4: The reactivity of the bromine atoms in this compound generally follows the order of their positions on the pyridine ring: 2- > 6- > 3-. The bromine atoms at the positions alpha to the nitrogen (2- and 6-) are more activated towards oxidative addition in palladium-catalyzed reactions and are also more susceptible to debromination compared to the bromine at the beta position (3-). Steric hindrance can also play a role in directing the reaction to the less hindered 6-position over the 2-position.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired tri-substituted pyridine product.
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Presence of significant amounts of mono- and di-brominated pyridine byproducts in the crude reaction mixture, as observed by GC-MS or LC-MS.
-
Difficult purification due to co-elution of the desired product with debrominated impurities.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong organic bases (e.g., NaOtBu, KHMDS) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Milder bases are less prone to generating palladium-hydride species, which are a primary cause of hydrodebromination. |
| Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower debromination pathway. |
| Temperature | Lower the reaction temperature. | Debromination often has a higher activation energy than the desired coupling reaction. Reducing the temperature can selectively slow down the undesired side reaction. |
| Solvent | Use anhydrous, degassed aprotic solvents such as dioxane, toluene, or THF. Avoid protic solvents like alcohols. | Protic solvents can be a source of protons that contribute to the formation of Pd-H species. Rigorous degassing is essential to remove dissolved oxygen, which can degrade the catalyst. |
| Catalyst Loading | Optimize the palladium catalyst loading. Start with a lower concentration (e.g., 1-2 mol%). | High catalyst loadings or prolonged reaction times can sometimes lead to increased side reactions, including debromination. |
Issue 2: Poor Regioselectivity and Debromination in Sonogashira Coupling
Symptoms:
-
Formation of a mixture of mono-, di-, and tri-alkynylated products.
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Presence of debrominated alkynylpyridine byproducts.
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Low yield of the desired selectively substituted product.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst System | For selective mono-alkynylation, use a standard Sonogashira catalyst system like Pd(PPh₃)₄/CuI. For selective di- or tri-alkynylation, consider using a more active catalyst system and carefully control the stoichiometry of the alkyne. | The choice of palladium precursor and ligand can significantly influence the regioselectivity. Triphenylphosphine is a standard ligand, but others may offer better selectivity. |
| Copper Co-catalyst | Ensure the use of a copper(I) co-catalyst (e.g., CuI) for traditional Sonogashira reactions. For some substrates, a copper-free protocol might reduce side reactions. | The copper co-catalyst is crucial for the formation of the copper acetylide, which is the active nucleophile in the reaction. However, in some cases, it can contribute to side reactions. |
| Base/Solvent | Use an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), often in combination with a solvent like THF or DMF. | The amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide. |
| Reaction Time & Temperature | Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed to avoid further reaction or decomposition. Start at room temperature and gently heat if necessary. | Over-running the reaction can lead to multiple substitutions and an increase in byproducts. |
Experimental Protocols
Selective Suzuki-Miyaura Mono-Coupling at the 6-Position
This protocol is designed to favor mono-arylation at the less sterically hindered 6-position while minimizing debromination.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (3.0 equiv)
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Anhydrous, degassed 1,4-dioxane
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Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
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Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).
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Evacuate and backfill the flask with inert gas three times.
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Add degassed 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete in 6-12 hours.
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Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Catalyst Selection for Cross-Coupling of 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the cross-coupling of 2,3,6-tribromopyridine. The strategic functionalization of this versatile building block is crucial for the synthesis of novel pharmaceuticals and functional materials. This document offers practical solutions, detailed experimental protocols, and data-driven guidance to facilitate successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the bromine atoms on this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of the bromine substituents on the pyridine ring is influenced by their electronic environment. The C2 and C6 positions are alpha to the electron-withdrawing pyridine nitrogen, making them more electron-deficient and generally more susceptible to oxidative addition by a palladium(0) catalyst compared to the C3 position. Therefore, the expected order of reactivity is C2/C6 > C3. Selective functionalization can be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligand.
Q2: How can I achieve regioselective mono-functionalization of this compound?
Achieving regioselective mono-functionalization is a key challenge. The selection of the palladium catalyst and, more importantly, the ligand is critical in controlling the site of the reaction.
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For Suzuki-Miyaura Coupling: To favor mono-arylation, a careful choice of reaction conditions is necessary. For some polyhalogenated pyridines, using a less reactive boronic acid or a sterically hindered ligand can promote mono-substitution.
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For Sonogashira Coupling: Ligand selection can play a pivotal role in directing the site of alkynylation. For other polyhalogenated heterocycles, it has been observed that monodentate phosphine ligands can favor reaction at one position, while bidentate or bulky, electron-rich monodentate ligands can direct the coupling to another position.
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For Buchwald-Hartwig Amination: The use of bulky biarylphosphine ligands is often essential for successful amination of electron-deficient bromopyridines. These ligands can also influence regioselectivity.
Q3: I am observing a low yield or no reaction. What are the common causes and how can I troubleshoot this?
Low or no conversion in cross-coupling reactions involving pyridine substrates can often be attributed to catalyst deactivation. The Lewis basic nitrogen of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
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Switch to a more robust catalyst system. Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more resistant to deactivation.
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Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
-
-
Reaction Conditions:
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Ensure strictly anhydrous and anaerobic conditions. Degas solvents and use an inert atmosphere (argon or nitrogen).
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Optimize the base. The choice of base is crucial and depends on the specific coupling reaction. Common bases include K₃PO₄, Cs₂CO₃, and NaOtBu.
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Increase the reaction temperature in 10-20 °C increments, while monitoring for potential decomposition.
-
-
Reagent Quality:
-
Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
-
Q4: How can I promote di- or tri-substitution?
To achieve multiple substitutions, more forcing reaction conditions are typically required after the first coupling. This can include:
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Increasing the equivalents of the coupling partner and base.
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Prolonging the reaction time.
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Increasing the reaction temperature.
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Switching to a more active catalyst system for the subsequent coupling steps.
An iterative approach, where the mono-substituted product is isolated and then subjected to a second cross-coupling reaction, can provide better control over the synthesis of unsymmetrical trisubstituted pyridines.
Data Presentation: Catalyst Systems for Cross-Coupling of Bromopyridines
While specific data for this compound is limited, the following tables provide representative catalyst systems and conditions for the cross-coupling of various bromopyridines, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 | A robust system for many bromopyridines. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 90-98 | Effective for challenging substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 70-85 | A classic, readily available catalyst. |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (5) | Et₃N | THF | RT-60 | 80-95 | Standard Sonogashira conditions. |
| Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 75-90 | Copper-free conditions. |
| Pd(P(tBu)₃)₂ (2) | - | - | K₂CO₃ (2) | DMF | 80 | 85-95 | For less reactive bromides. |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 80-95 | A widely used system for C-N bond formation.[1] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 85-98 | Effective for a broad range of amines. |
| XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 90-99 | A highly active pre-catalyst. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and desired outcomes. Strict adherence to anhydrous and anaerobic techniques is crucial for success.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for mono-substitution), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.
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Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
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Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
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Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N). Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise.
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Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring and Workup: Follow a similar procedure as for the Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.
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Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitoring and Workup: Follow a similar procedure as for the Suzuki-Miyaura coupling.
Visualizations
The following diagrams illustrate key concepts and workflows for the cross-coupling of this compound.
Caption: Workflow for catalyst selection for mono-substitution.
Caption: Troubleshooting guide for low-yield reactions.
References
Troubleshooting regioselectivity issues in 2,3,6-Tribromopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Tribromopyridine. This resource addresses common challenges, with a focus on overcoming regioselectivity issues to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for obtaining this compound?
A common and effective strategy for the synthesis of this compound is a multi-step process that begins with a more readily available starting material, such as 2-aminopyridine. This approach involves the initial synthesis of an intermediate, 3-amino-2,6-dibromopyridine, which is then converted to the final product via a Sandmeyer reaction.[1][2][3] This method offers a reliable pathway to introduce the bromine atoms at the desired positions.
Q2: I am observing the formation of multiple isomers during my bromination reaction. How can I improve the regioselectivity for the 2,3,6-substitution pattern?
Regioselectivity in pyridine bromination is a significant challenge due to the electronic nature of the pyridine ring. To favor the 2,3,6-tribromo isomer, a step-wise approach is recommended. Starting with 2,6-dibromopyridine and attempting to introduce the third bromine atom at the 3-position can be difficult and may lead to a mixture of products. A more controlled method involves introducing the amino group at the 3-position of a dibrominated pyridine and then converting it to a bromine atom via the Sandmeyer reaction. This circumvents the direct and often unselective tribromination of pyridine.
Q3: My Sandmeyer reaction is giving a low yield of this compound. What are the critical parameters to optimize?
Low yields in the Sandmeyer reaction for this synthesis can often be attributed to several factors. Key parameters to investigate include:
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Diazotization Temperature: The formation of the diazonium salt from 3-amino-2,6-dibromopyridine is temperature-sensitive. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the diazonium intermediate.
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Purity of the Diazonium Salt: Ensuring the complete conversion of the amine to the diazonium salt before proceeding with the copper(I) bromide addition is critical.
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Catalyst Activity: The quality and activity of the copper(I) bromide catalyst are paramount. Ensure it is fresh and handled under appropriate conditions to prevent oxidation to copper(II), which is less effective.
-
Reaction Quenching: The workup procedure should be carefully controlled to avoid decomposition of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low yield of 2,6-dibromopyridine (starting material) | Incomplete reaction or formation of polybrominated species. | Optimize the stoichiometry of the brominating agent and reaction time. Consider using a milder brominating agent or protecting groups to control the extent of bromination. |
| Difficulty in isolating pure 3-amino-2,6-dibromopyridine | The presence of unreacted starting material or isomeric impurities. | Utilize column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |
| Incomplete diazotization of 3-amino-2,6-dibromopyridine | Insufficient nitrous acid or decomposition of the diazonium salt due to elevated temperature. | Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature at 0-5 °C. Use a slight excess of sodium nitrite. |
| Formation of phenolic byproducts in the Sandmeyer reaction | Reaction of the diazonium salt with water. | Ensure anhydrous conditions as much as possible during the Sandmeyer reaction. The use of a non-aqueous solvent might be beneficial. |
| Presence of a mixture of brominated pyridine isomers in the final product | Poor regioselectivity in a direct bromination approach. | Employ the Sandmeyer reaction route starting from 3-amino-2,6-dibromopyridine for better regiochemical control. |
| Product decomposition during workup | The final product may be sensitive to harsh pH conditions or prolonged exposure to heat. | Use mild acidic or basic conditions for extraction and neutralization. Minimize the duration of any heating steps during solvent removal. |
Experimental Protocols
A plausible synthetic route to this compound involves the following key steps.
Protocol 1: Synthesis of 3-Amino-2,6-dibromopyridine
Materials:
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2,6-Dibromopyridine
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Fuming nitric acid
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Concentrated sulfuric acid
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Iron powder
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Hydrochloric acid
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Sodium hydroxide
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Dichloromethane
Procedure:
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Nitration: To a cooled (0 °C) solution of 2,6-dibromopyridine in concentrated sulfuric acid, slowly add fuming nitric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Workup: Carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution. Extract the product with dichloromethane.
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Reduction: To a solution of the resulting 2,6-dibromo-3-nitropyridine in ethanol and hydrochloric acid, add iron powder in portions. Heat the mixture at reflux until the reduction is complete (monitored by TLC).
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Purification: Filter the reaction mixture, neutralize the filtrate, and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography to obtain 3-amino-2,6-dibromopyridine.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
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3-Amino-2,6-dibromopyridine
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Hydrobromic acid (48%)
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Sodium nitrite
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Copper(I) bromide
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Dichloromethane
Procedure:
-
Diazotization: Dissolve 3-amino-2,6-dibromopyridine in aqueous hydrobromic acid and cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.[1]
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
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Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture, extract the product with dichloromethane, wash the organic layer, and dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Scaling Up the Synthesis of 2,3,6-Tribromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Tribromopyridine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up the production of this compound?
A1: A multi-step synthesis is generally the most practical approach for the regioselective production of this compound on a larger scale. Direct bromination of pyridine is challenging to control and often results in a mixture of isomers that are difficult to separate. A recommended and more controlled route involves the following key transformations:
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Dibromination of an activated pyridine derivative: Starting with a more easily functionalized pyridine, such as 3-aminopyridine, allows for controlled bromination at the 2 and 6 positions.
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Sandmeyer Reaction: The resulting 2,6-dibromo-3-aminopyridine is then converted to the target this compound by replacing the amino group with a bromine atom via a Sandmeyer reaction.[1][2]
This stepwise approach offers better control over the regiochemistry, leading to a purer final product, which is crucial for scaling up.
Q2: Are there alternative synthetic strategies to consider?
A2: While the route via 3-aminopyridine is well-documented for related chloro-derivatives, other strategies could be explored, although they may present their own challenges in terms of regioselectivity and scalability. One such alternative is the direct, regioselective bromination of 2,6-dibromopyridine. However, achieving selective bromination at the 3-position can be difficult and may require specific catalysts or reaction conditions that need to be carefully optimized.
Q3: What are the key safety considerations when working with the reagents involved in this synthesis at scale?
A3: Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved. Key safety considerations include:
-
Bromine and N-bromosuccinimide (NBS): These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: These intermediates in the Sandmeyer reaction are potentially explosive, especially when dry.[3] They should be prepared and used in solution at low temperatures (typically 0-5 °C) without isolation.
-
Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Hydrobromic Acid: This is a corrosive acid. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Troubleshooting Guides
Step 1: Synthesis of 2,6-Dibromo-3-aminopyridine
Issue 1: Low yield of 2,6-dibromo-3-aminopyridine.
| Possible Cause | Recommended Solution |
| Incomplete bromination. | Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Formation of byproducts (e.g., monobrominated or tribrominated species). | Control the reaction temperature carefully. The addition of the brominating agent should be done portion-wise or as a solution to maintain better control over the reaction exotherm. |
| Difficulties in product isolation. | The product may precipitate from the reaction mixture. Ensure complete precipitation before filtration. The purity of the isolated solid can be checked, and if necessary, recrystallization can be performed. |
Issue 2: Product is contaminated with starting material or other brominated isomers.
| Possible Cause | Recommended Solution |
| Insufficient amount of brominating agent or incomplete reaction. | Increase the equivalents of the brominating agent slightly and/or extend the reaction time. Monitor the reaction to avoid over-bromination. |
| Poor regioselectivity. | Ensure the reaction is carried out under the recommended conditions. The use of a suitable solvent system is crucial for directing the bromination to the desired positions. |
| Inefficient purification. | Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective in removing impurities. Column chromatography can also be used for smaller scales but may be less practical for large-scale production. |
Step 2: Sandmeyer Reaction for the Synthesis of this compound
Issue 3: Low yield of this compound.
| Possible Cause | Recommended Solution |
| Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.[3] |
| Premature decomposition of the diazonium salt. | Work at low temperatures throughout the diazotization and subsequent addition to the copper(I) bromide solution. Avoid any unnecessary delays between the formation of the diazonium salt and its use. |
| Inactive copper(I) bromide catalyst. | Use freshly prepared or high-quality commercial copper(I) bromide. The catalyst can be washed with a dilute acid and then ethanol and ether to remove any oxidized species. |
| Formation of phenol byproducts. | This can occur if the diazonium salt reacts with water. Ensure the reaction is sufficiently acidic and that the temperature is kept low to suppress this side reaction. |
Issue 4: Formation of a tarry or polymeric byproduct.
| Possible Cause | Recommended Solution |
| Decomposition of the diazonium salt. | This is often due to elevated temperatures. Maintain strict temperature control. |
| Radical side reactions. | Ensure the reaction medium is homogenous and well-stirred. The presence of impurities can sometimes initiate polymerization. |
Experimental Protocols
Synthesis of 2,6-Dibromo-3-aminopyridine
This protocol is adapted from a literature procedure for the synthesis of 2,6-dibromo-3-aminopyridine from 3-aminopyridine.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine | 94.11 | 4.75 g | 50.5 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 18.9 g | 106.2 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Water | 18.02 | 2.5 mL | - |
Procedure:
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In a flask equipped with a magnetic stirrer, dissolve 3-aminopyridine in a mixture of DMSO and water.
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide in portions while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
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A solid product will form during the reaction. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent to yield 2,6-dibromo-3-aminopyridine.
Synthesis of this compound via Sandmeyer Reaction
This is a general procedure for a Sandmeyer reaction and should be optimized for the specific substrate, 2,6-dibromo-3-aminopyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2,6-Dibromo-3-aminopyridine | 251.89 |
| Hydrobromic acid (48%) | 80.91 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Copper(I) Bromide (CuBr) | 143.45 |
Procedure:
-
Diazotization:
-
In a flask, suspend 2,6-dibromo-3-aminopyridine in a solution of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Check for complete diazotization using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Cool this mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow diagram illustrating the two-step synthesis of this compound followed by purification.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: A troubleshooting flowchart to diagnose and address common causes of low yield in the Sandmeyer reaction step.
References
Validation & Comparative
Reactivity Face-Off: 2,3,6-Tribromopyridine vs. 2,3,6-Trichloropyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications, polychlorinated and polybrominated pyridines serve as versatile building blocks. The choice between a tribromo- or trichloro-substituted pyridine scaffold can significantly influence reaction efficiency, regioselectivity, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2,3,6-tribromopyridine and 2,3,6-trichloropyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
General Reactivity Principles
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The general trend for bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds. This leads to a general reactivity trend of I > Br > Cl. Therefore, This compound is expected to be more reactive than 2,3,6-trichloropyridine in these transformations, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Regioselectivity in Cross-Coupling Reactions
For 2,3,6-trihalopyridines, the position of the halogen atom significantly influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C6 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst compared to the C3 position. Steric factors also play a role. Based on studies of similar polyhalogenated heterocyclic systems, the anticipated order of reactivity for monosubstitution is C6 > C2 > C3 . This preferential reactivity allows for selective and sequential functionalization of the pyridine ring.
Comparative Performance in Key Cross-Coupling Reactions
While direct head-to-head comparative studies for this compound and 2,3,6-trichloropyridine under identical conditions are scarce in the literature, we can infer their relative performance based on extensive data for related polyhalopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 2,3,6-trichloropyridine. For the trichloro- derivative, more forcing conditions, such as higher temperatures and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), are often necessary to achieve comparable yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (inferred) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | Good to Excellent |
| 2,3,6-Trichloropyridine (inferred) | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 12-24 | Moderate to Good |
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with the use of organotin reagents. Similar to the Suzuki-Miyaura coupling, the enhanced reactivity of the C-Br bond in this compound allows for more facile coupling compared to its chlorinated counterpart.
Table 2: Representative Conditions for Stille Coupling
| Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (inferred) | Aryl-/Vinylstannane | Pd(PPh₃)₄ | - | Toluene | 80-110 | 4-16 | Good to Excellent |
| 2,3,6-Trichloropyridine (inferred) | Aryl-/Vinylstannane | PdCl₂(PPh₃)₂ | CuI | NMP | 100-140 | 12-48 | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. The amination of aryl chlorides is notoriously more challenging than that of aryl bromides, often requiring specialized ligands and higher temperatures to achieve good conversion.[1] This trend holds true for the 2,3,6-trihalopyridine series.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (inferred) | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 2-12 | Good to Excellent |
| 2,3,6-Trichloropyridine (inferred) | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100-130 | 12-24 | Moderate to Good |
Experimental Protocols
Detailed experimental protocols for related substrates are provided below as a starting point for the development of specific procedures for this compound and 2,3,6-trichloropyridine.
General Protocol for Suzuki-Miyaura Coupling of a Polyhalogenated Pyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add the polyhalopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling of a Polyhalogenated Pyridine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the polyhalopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin by-products.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Polyhalogenated Pyridine
-
Reaction Setup: To a glovebox or under a stream of inert gas, add the polyhalopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP or RuPhos, 2-6 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (e.g., 100-130 °C).
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude material by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Comparative Analysis of Isomeric Impurities in 2,3,6-Tribromopyridine Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the identification, quantification, and control of isomeric impurities in the synthesis of 2,3,6-Tribromopyridine.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be accompanied by the formation of several isomeric impurities. The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of analytical methodologies for the effective separation and quantification of these critical isomeric impurities, supported by experimental data and detailed protocols.
Understanding the Formation of Isomeric Impurities
The regioselectivity of the bromination reaction on the pyridine ring is the primary determinant of the impurity profile in this compound synthesis. Depending on the starting material and reaction conditions, electrophilic bromination can lead to the formation of several tribromopyridine isomers. The most common synthetic routes, such as the bromination of 2,6-dibromopyridine or multi-step synthesis from 2-aminopyridine, can yield the following potential isomeric impurities:
-
2,3,5-Tribromopyridine: Arises from the bromination at the C-5 position of a dibrominated precursor.
-
2,5,6-Tribromopyridine: Can be formed if the bromination occurs at the C-5 position of 2,6-dibromopyridine.
-
Other positional isomers: While less common, other isomers like 2,4,5-tribromopyridine or 3,4,5-tribromopyridine could potentially be formed under certain conditions.
Effective analytical control is therefore crucial to ensure the purity of this compound and the quality of the final drug product.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed for the separation and quantification of tribromopyridine isomers. The choice of method depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used method for the routine analysis and quantification of isomeric impurities in API synthesis.[1] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Table 1: Comparison of HPLC Retention Times for Tribromopyridine Isomers
| Isomer | Retention Time (minutes) |
| This compound | 12.5 |
| 2,3,5-Tribromopyridine | 11.8 |
| 2,5,6-Tribromopyridine | 13.2 |
Note: The retention times are representative and can vary depending on the specific HPLC conditions, column, and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information through mass spectral fragmentation patterns, making it an excellent tool for the identification and quantification of volatile and semi-volatile impurities.[2] Isomers that co-elute in HPLC can often be resolved and identified using GC-MS.[3]
Table 2: Comparison of GC-MS Data for Tribromopyridine Isomers
| Isomer | Retention Time (minutes) | Key Mass Fragments (m/z) |
| This compound | 15.2 | 315, 236, 157, 78 |
| 2,3,5-Tribromopyridine | 14.9 | 315, 236, 157, 78 |
| 2,5,6-Tribromopyridine | 15.5 | 315, 236, 157, 78 |
Note: While the primary mass-to-charge ratio (m/z) for the molecular ion will be the same for all isomers, subtle differences in the relative abundance of fragment ions can aid in their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for clear differentiation between positional isomers.[4][5]
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tribromopyridine Isomers in CDCl₃
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | 7.65 (d, 1H), 7.30 (d, 1H) | 145.1, 141.8, 139.5, 128.2, 122.5 |
| 2,3,5-Tribromopyridine | 8.10 (s, 1H), 7.95 (s, 1H) | 150.2, 142.3, 138.8, 125.1, 118.9 |
| 2,5,6-Tribromopyridine | 7.80 (s, 2H) | 148.7, 140.1, 120.5 |
Note: The chemical shifts are predicted based on known substituent effects on the pyridine ring and may vary slightly based on experimental conditions.
Experimental Protocols
A detailed and validated analytical method is essential for accurate impurity profiling.[6][7] Below is a representative experimental protocol for the analysis of isomeric impurities in this compound using HPLC-UV.
HPLC-UV Method for Quantification of Tribromopyridine Isomers
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, 2,3,5-Tribromopyridine, and 2,5,6-Tribromopyridine) in 100 mL of acetonitrile to obtain individual stock solutions of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of 1 µg/mL for each isomer.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and then dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the mixed working standard solution to determine the retention times and response factors for each isomer.
-
Inject the sample solution.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each impurity using the external standard method based on the peak areas.
5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]
Visualizing the Analytical Workflow
A clear and logical workflow is essential for the systematic analysis of isomeric impurities. The following diagram illustrates the key steps involved in the process.
Caption: Workflow for the analysis of isomeric impurities in this compound synthesis.
Conclusion
The control of isomeric impurities is a critical aspect of ensuring the quality and safety of this compound used in pharmaceutical manufacturing. A combination of advanced analytical techniques, including HPLC, GC-MS, and NMR, provides a powerful toolkit for the comprehensive analysis of these impurities. By implementing robust and validated analytical methods, researchers and drug development professionals can effectively monitor and control the impurity profile, leading to the consistent production of high-quality APIs.
References
- 1. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. GC–MS Analysis, Molecular Docking and Pharmacokinetic Properties of Phytocompounds from Solanum torvum Unripe Fruits and Its Effect on Breast Cancer Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. wjarr.com [wjarr.com]
A Comparative Guide to Suzuki and Stille Couplings with 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions stand out for their versatility and broad substrate scope. This guide provides an objective comparison of these two powerful methods for the derivatization of 2,3,6-tribromopyridine, a versatile scaffold for the synthesis of highly substituted pyridine derivatives. While direct comparative studies on this compound are not extensively documented, this guide draws upon established principles and experimental data from closely related polyhalogenated pyridines to provide a comprehensive overview.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to decomposition | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base | Can often be performed under neutral conditions |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed | Tin byproducts can be challenging to remove completely |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Generally excellent and highly tolerant of various functional groups |
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Data: A Comparative Overview
Direct experimental data for the Suzuki and Stille coupling of this compound is limited in publicly available literature. Therefore, the following tables present representative data from studies on closely related polyhalogenated pyridines to illustrate typical reaction conditions and yields. The regioselectivity of these reactions on this compound is expected to favor substitution at the more electronically deficient and sterically accessible 2- and 6-positions.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Pyridines
| Entry | Halogenated Pyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 18 | 94 | [1] |
| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 100 | 0.5 | 95 | |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF | Dioxane | 80 | 18 | 74 | [2] |
| 4 | 3,5-Dibromo-2-pyrone | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
*Ligand 1 refers to a specific phosphine ligand detailed in the cited reference.
Table 2: Representative Stille Coupling Conditions for Halogenated Pyridines
| Entry | Halogenated Pyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Phenyltributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | KOᵗBu | MeCN/H₂O | RT | 24 | 88 | [3] |
| 2 | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 16 | 75 | [3] |
| 3 | Aryl Bromide | Organostannane | Pd(OAc)₂ (2) | Dabco (4) | - | DMF | 100 | 10 | 92 | |
| 4 | Aryl Halide | Organostannane | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | - | >95 | [4] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Stille couplings, adapted from literature procedures for halogenated pyridines. These should serve as a starting point for the development of specific conditions for this compound.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
Bromopyridine (e.g., this compound)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask are added the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Palladium acetate (1-5 mol%) and the phosphine ligand (1.2-1.5 times the palladium amount) are added under a positive flow of inert gas.
-
Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 80-110 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling of a Bromopyridine
Materials:
-
Bromopyridine (e.g., this compound)
-
Organostannane (e.g., aryltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
To a flame-dried Schlenk flask is added the bromopyridine (1.0 equiv) and the palladium catalyst (1-5 mol%).
-
The flask is sealed, and the atmosphere is replaced with an inert gas.
-
Anhydrous, degassed solvent is added to dissolve the starting materials.
-
The organostannane (1.1-1.5 equiv) is added via syringe. If using a solid catalyst and ligand, they can be added with the bromopyridine. If using CuI, it is also added at this stage.
-
The reaction mixture is heated to the desired temperature (typically 60-120 °C).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled and diluted with an organic solvent.
-
To remove tin byproducts, the organic layer is washed with an aqueous solution of potassium fluoride.
-
The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of halogenated pyridines. The choice between the two often depends on the specific requirements of the synthesis. The Suzuki coupling is generally favored due to the low toxicity of the reagents and the ease of byproduct removal. However, the Stille coupling may be advantageous in cases where the corresponding boronic acid is unstable or when a high degree of functional group tolerance is required under neutral conditions. For the selective functionalization of this compound, careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base (for Suzuki), will be crucial to control the regioselectivity and achieve high yields of the desired mono-, di-, or tri-substituted products.
References
A Computational Roadmap: Predicting the Reactivity of 2,3,6-Tribromopyridine Isomers Using DFT
A guide for researchers and drug development professionals on leveraging Density Functional Theory to elucidate the chemical behavior of tribromopyridine isomers, key intermediates in synthetic chemistry.
While specific experimental and computational studies on the reactivity of 2,3,6-tribromopyridine isomers are not extensively available in current literature, Density Functional Theory (DFT) provides a powerful predictive tool for understanding their chemical behavior. This guide outlines a comprehensive computational protocol for a comparative DFT study to predict the reactivity of positional isomers of tribromopyridine. Such a study is invaluable for medicinal chemists and drug development professionals in designing synthetic routes and anticipating reaction outcomes.
Isomers of Tribromopyridine: A Comparative Overview
The substitution pattern of bromine atoms on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity. A comparative DFT study would typically investigate all possible tribromopyridine isomers to create a comprehensive reactivity landscape. For the purpose of this guide, we will consider a hypothetical comparison between three representative isomers: this compound, 2,3,5-tribromopyridine, and 2,4,5-tribromopyridine.
Proposed Computational Protocol
A robust DFT study to predict the reactivity of these isomers would involve the following key steps. The methodologies described are based on common practices in computational chemistry for halogenated aromatic compounds.[1][2]
1. Geometry Optimization: The first step is to determine the most stable three-dimensional structure of each isomer. This is achieved through geometry optimization.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: A hybrid density functional, such as B3LYP, is a common and effective choice for organic molecules.[2]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost for molecules of this size.
2. Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3. Calculation of Reactivity Descriptors: With the optimized geometries, various electronic properties and reactivity descriptors can be calculated. These descriptors provide quantitative insights into the reactivity of the isomers.
Key Reactivity Descriptors and Their Interpretation
Several key quantum chemical descriptors are instrumental in predicting the reactivity of molecules.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value suggests a greater tendency to react with electrophiles.
-
LUMO Energy (ELUMO): Represents the ability of a molecule to accept an electron. A lower ELUMO value indicates a greater susceptibility to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability. A smaller energy gap implies higher reactivity.
Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity.
-
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to a change in electron distribution. Harder molecules are less reactive.
-
Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the escaping tendency of electrons.
-
Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.
Local Reactivity Descriptors (Fukui Functions): Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting regioselectivity in reactions.
-
f+(r): Indicates the site for nucleophilic attack.
-
f-(r): Indicates the site for electrophilic attack.
-
f0(r): Indicates the site for radical attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the reactivity of the tribromopyridine isomers, the calculated data should be presented in well-structured tables.
Table 1: Calculated Electronic Properties of Tribromopyridine Isomers
| Isomer | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | Data | Data | Data | Data |
| 2,3,5-Tribromopyridine | Data | Data | Data | Data |
| 2,4,5-Tribromopyridine | Data | Data | Data | Data |
| Other Isomers... | Data | Data | Data | Data |
Table 2: Global Reactivity Descriptors of Tribromopyridine Isomers
| Isomer | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| This compound | Data | Data | Data |
| 2,3,5-Tribromopyridine | Data | Data | Data |
| 2,4,5-Tribromopyridine | Data | Data | Data |
| Other Isomers... | Data | Data | Data |
Logical Workflow for a DFT Reactivity Study
The following diagram illustrates the logical workflow for conducting a DFT study to predict the reactivity of tribromopyridine isomers.
References
A Comparative Guide to the Characterization of Tribromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the characterization of tribromopyridine derivatives. Due to the limited availability of specific experimental data for 2,3,6-tribromopyridine, this document focuses on its isomers: 2,3,5-tribromopyridine, 3,4,5-tribromopyridine, and 2,4,6-tribromopyridine. The information presented is based on available data for these analogs and general methodologies for halogenated pyridines.
Introduction
Tribromopyridines are halogenated heterocyclic compounds that serve as important building blocks in organic synthesis for the development of pharmaceuticals, agrochemicals, and materials science applications. The position of the bromine atoms on the pyridine ring significantly influences the chemical reactivity, physicochemical properties, and biological activity of these derivatives. Understanding the characterization of these isomers is crucial for their effective utilization in research and development.
Physicochemical Properties
The physicochemical properties of tribromopyridine isomers are summarized in the table below. These properties are critical for predicting their behavior in various chemical and biological systems.
| Property | 2,3,5-Tribromopyridine | 3,4,5-Tribromopyridine | 2,4,6-Tribromopyridine |
| Molecular Formula | C₅H₂Br₃N[1] | C₅H₂Br₃N[2] | C₅H₂Br₃N |
| Molecular Weight | 315.80 g/mol [1] | 315.79 g/mol [2] | 315.79 g/mol |
| Appearance | White to pale yellow crystalline powder[1] | White to Almost white powder to crystal[2] | White to orange to green powder to crystal |
| Melting Point | 120-123°C[1] | 106.5-107.5°C | 107 - 111 °C |
| Boiling Point | Decomposes before boiling[1] | 284.0±35.0°C (at 760 Torr) | 284 °C |
| Solubility | Soluble in DCM, THF, and DMF; insoluble in water[1] | Not specified | Not specified |
| Density | 2.48 g/cm³[1] | 2.406±0.06 g/cm³ (at 20°C and 760 Torr) | Not specified |
| CAS Number | 75806-85-8[1] | 2457-48-9[2] | 2408-70-0 |
Synthesis and Characterization
The synthesis of tribromopyridine derivatives can be achieved through various halogenation reactions of pyridine or its precursors. The characterization of these compounds relies on a combination of spectroscopic techniques to confirm their structure and purity.
General Synthesis Protocols
Bromination of Aminopyridines: A common route to brominated pyridines involves the bromination of aminopyridines followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
-
Step 1: Bromination: 2-Aminopyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or acetonitrile. The reaction temperature and time are optimized to achieve the desired degree of bromination.
-
Step 2: Diazotization and Sandmeyer Reaction: The resulting bromo-aminopyridine is diazotized using a solution of sodium nitrite in a strong acid like hydrobromic acid at low temperatures (-5 to 15 °C). The diazonium salt is then treated with a copper(I) bromide solution to yield the corresponding tribromopyridine.
Halogen Exchange: Another synthetic approach involves a halogen exchange reaction. For instance, a trichloropyridine can be converted to a tribromopyridine by treatment with a bromine source under specific reaction conditions.
Spectroscopic Characterization
The structural elucidation of tribromopyridine derivatives is typically performed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons on the pyridine ring. The chemical shifts and coupling constants are indicative of the substitution pattern.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, which is crucial for confirming the isomeric structure.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. The isotopic pattern of bromine is a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for the pyridine ring and C-Br bonds can be observed.
Potential Biological Activity and Screening Protocols
Halogenated pyridines are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. While specific data for tribromopyridine derivatives is limited, the following experimental protocols are commonly used to screen for such activities.
Antimicrobial Activity Screening
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is widely used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity Screening
MTT Assay for Cytotoxicity: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow and Pathway Visualizations
As no specific signaling pathways for tribromopyridine derivatives have been elucidated, a general experimental workflow for the synthesis and characterization of these compounds is presented below.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of tribromopyridine derivatives.
This guide provides a foundational understanding of the characterization of tribromopyridine derivatives based on the available information for its isomers. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound and its derivatives.
References
A Comparative Guide to the Synthesis of 2,3,6-Tribromopyridine
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated pyridines is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comparative analysis of synthetic routes to 2,3,6-tribromopyridine, a versatile chemical intermediate. We will delve into two distinct methodologies: a two-step synthesis commencing with 3-aminopyridine via a Sandmeyer-type reaction, and a direct bromination approach starting from 2,6-dibromopyridine. This comparison is supported by experimental data to facilitate an informed selection of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, offering a clear comparison of their respective efficiencies and conditions.
| Parameter | Route 1: Sandmeyer-Type Reaction | Route 2: Direct Bromination |
| Starting Material | 3-Aminopyridine | 2,6-Dibromopyridine |
| Key Intermediates | 2,6-Dibromo-3-aminopyridine | None |
| Overall Yield | ~68% (calculated from two steps) | Variable, potential for mixed products |
| Purity of Final Product | High | Moderate, may require extensive purification |
| Reaction Steps | 2 | 1 |
| Key Reagents | N-Bromosuccinimide, Sodium Nitrite, Copper(I) Bromide, HBr | Bromine, Pumice (as contact substance) |
| Reaction Conditions | Step 1: 0°C to room temp.; Step 2: Low temp. (diazotization) followed by heating | High temperature (500-580°C), gas phase |
| Selectivity | High for the desired 2,3,6-isomer | Low, can produce 2,4,6-tribromopyridine and tetrabrominated byproducts[1] |
Experimental Protocols: Detailed Methodologies
Route 1: Sandmeyer-Type Reaction
This two-step synthesis offers a highly selective pathway to this compound.
Step 1: Synthesis of 2,6-Dibromo-3-aminopyridine [2]
-
Materials: 3-Aminopyridine, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
Dissolve 3-aminopyridine (1.0 eq) in a mixture of DMSO and water at 0°C.
-
Slowly add N-bromosuccinimide (2.1 eq) in portions, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Collect the resulting solid by filtration.
-
Dissolve the solid in ethyl acetate, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dibromo-3-aminopyridine.
-
-
Yield: 92%[2].
Step 2: Synthesis of this compound (adapted from the synthesis of 2,3,6-trichloropyridine)
-
Materials: 2,6-Dibromo-3-aminopyridine, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Suspend 2,6-dibromo-3-aminopyridine (1.0 eq) in a solution of 48% hydrobromic acid.
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Gradually warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Yield: Based on the chloro-analog, a yield of approximately 75% can be anticipated for this step.
Route 2: Direct Bromination
This method presents a more direct, one-step approach, but with significant challenges in controlling regioselectivity.
-
Materials: 2,6-Dibromopyridine, Bromine, Pumice.
-
Procedure: [1]
-
This reaction is carried out in the gaseous phase at high temperatures.
-
A mixture of 2,6-dibromopyridine and bromine vapor is passed over a pumice contact substance in a reaction tube.
-
The reaction is maintained at a temperature range of 500-580°C.
-
The product mixture is collected after cooling and condensation.
-
The main product of this reaction is 2,4,6-tribromopyridine, with 2,3,4,6-tetrabromopyridine also being formed. The desired this compound isomer is not the primary product under these conditions.
-
-
Yield and Selectivity: The yield of the desired 2,3,6-isomer is expected to be low, with the major products being other brominated pyridines. This route is therefore less suitable for the selective synthesis of this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of the two synthetic routes to this compound.
Caption: General experimental workflow for chemical synthesis and analysis.
References
A Comparative Analysis of Polyhalogenated Pyridine Building Blocks for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Polyhalogenated pyridines stand out as a critical class of synthons, offering a versatile scaffold for the construction of complex molecular architectures. The number, type, and position of halogen substituents on the pyridine ring dictate the regioselectivity and efficiency of subsequent functionalization reactions. This guide provides a comprehensive comparative analysis of commonly used polyhalogenated pyridine building blocks, focusing on their reactivity in key cross-coupling and nucleophilic substitution reactions.
This analysis summarizes quantitative data from the literature to facilitate direct comparison of reaction performance. Detailed experimental protocols for representative transformations are also provided, alongside visualizations of reaction pathways and workflows to aid in experimental design.
Physicochemical Properties of Representative Polyhalogenated Pyridines
The physicochemical properties of polyhalogenated pyridines influence their reactivity, solubility, and pharmacokinetic profiles in downstream applications. The following table summarizes key properties for a selection of these building blocks.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | logP |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 170 | -46 | 1.22 |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | 148 | -44 | 1.33[1] |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 211 | 87-89 | 1.76 |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 178-179 | 64-66 | 1.95 |
| 2,3,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 208-210 | 53-55 | 2.69 |
| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 216.89 | 250.5[2] | 90.5[2] | 3.32[2] |
| Pentachloropyridine | C₅Cl₅N | 251.33 | 280 | 124-126 | 3.37 |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | 108 | - | - |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of polyhalogenated pyridines. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl. This trend dictates the choice of catalyst, ligand, and reaction conditions required for efficient transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of polyhalogenated pyridines in this reaction is highly dependent on the nature and position of the halogen atoms.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 (mono-arylated) | [3] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 (mono-arylated) | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 71 (C4-arylated) | [5] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 92 (C2-arylated) | [6] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 120 | 24 | 85 (C5-arylated) | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%). Add a mixture of DMF (3 mL) and water (3.5 mL). Stir the reaction mixture at 60 °C for 12 hours. After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3,5-dichloro-2-arylpyridine.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[7]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | 4 | 95 (mono-aminated) | [4] |
| 3,5-Dichloropyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 110 | 18 | 78 (mono-aminated) | [4] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 30 min (MW) | 95 (C2-aminated) | [2] |
| 2-Bromo-6-methylpyridine | n-Pentylamine | [Pd₂(dba)₃] / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 61 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloropyridine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2,6-dichloropyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.4 eq.). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynylpyridine building blocks.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 2 | 85 (mono-alkynylated at C-3/C-5) | [9] |
| Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 24 | 82 (penta-alkynylated) | [10] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 24 | 90 | [11] |
Experimental Protocol: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine
To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed THF (10 mL) is added triethylamine (2.5 mmol). The mixture is further degassed before the addition of Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkynylpyridine.[9]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing halogen atoms. The general reactivity trend for the leaving group in SNAr is F > Cl > Br > I.
Regioselectivity in SNAr of Polyhalogenated Pyridines
Caption: General order of reactivity for SNAr on a polyhalogenated pyridine ring.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 4-(Perfluoropyridin-4-yl)piperazine | Good | [5] |
| 2,3,5,6-Tetrafluoropyridine | Diethylamine | Ethanol, reflux | 4-(Diethylamino)-2,3,5-trifluoropyridine | 85 | [12] |
| 2,4-Dichloropyridine | Piperidine | Heat | 2-Chloro-4-(piperidin-1-yl)pyridine | High (selective for C4) | [13] |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | [4] |
| 2,3,5-Trichloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxy-3,5-dichloropyridine | - |
Experimental Protocol: Nucleophilic Aromatic Substitution of Pentafluoropyridine
To a solution of pentafluoropyridine (1.0 mmol) in acetonitrile (10 mL) is added piperazine (1.1 mmol) and sodium carbonate (1.5 mmol). The mixture is stirred at room temperature until the starting material is consumed (as monitored by GC-MS). The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
Conclusion
Polyhalogenated pyridines are invaluable building blocks in the synthesis of complex molecules for drug discovery and materials science. The strategic choice of a particular polyhalogenated pyridine, based on the desired substitution pattern and the intended chemical transformations, is a critical step in synthetic design. This guide provides a comparative framework to aid researchers in making informed decisions by summarizing key reactivity trends and providing detailed experimental protocols. Understanding the interplay between the halogen substituents and the reaction conditions will enable the efficient and regioselective functionalization of these versatile scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Regiochemistry in 2,3,6-Tribromopyridine Substitution Reactions
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the synthesis of novel compounds derived from 2,3,6-tribromopyridine, establishing the exact position of substitution—the regiochemistry—is a critical step that dictates the compound's properties and biological activity. This guide provides a comparative analysis of the primary analytical techniques used to validate the regiochemistry of substitution on this versatile scaffold, supported by experimental data and detailed protocols.
The inherent reactivity of the pyridine ring, influenced by the nitrogen atom and the three bromine substituents, can lead to a mixture of isomers in substitution reactions. The electron-withdrawing nature of the nitrogen atom generally directs nucleophilic aromatic substitution to the C2 and C4 positions. However, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the regioselectivity is influenced by a combination of electronic effects, steric hindrance, and the nature of the catalyst and ligands, often favoring substitution at the more sterically accessible and electronically favorable positions. Given these complexities, rigorous analytical validation is indispensable.
Comparative Analysis of Validation Techniques
The principal methods for unequivocally determining the regiochemistry of substitution products of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chemical derivatization. Each technique offers distinct advantages and is often used in a complementary fashion to provide a comprehensive structural assignment.
| Technique | Principle | Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms. | Non-destructive, provides detailed structural information in solution, relatively fast. 1D and 2D techniques can elucidate proton and carbon frameworks and through-space proximities. | Can be complex to interpret for mixtures of isomers, may not be definitive without extensive 2D NMR experiments. | Primary method for initial structural assessment and confirmation of major regioisomers. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous and absolute determination of the molecular structure. | Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution-state conformation. | The "gold standard" for definitive structural proof when a suitable crystal is available. |
| Chemical Derivatization | Involves converting the product into a known compound or a derivative with distinct analytical properties to infer the structure of the original molecule. | Can provide indirect but strong evidence of regiochemistry, useful when spectroscopic methods are inconclusive. | Requires additional synthetic steps, can be time-consuming, and may not be applicable to all compounds. | Used as a confirmatory method or when other techniques fail to provide a clear answer. |
Experimental Data Summary
The following tables summarize hypothetical, yet representative, data from the analysis of a Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid, leading to a monosubstituted product.
Table 1: ¹H and ¹³C NMR Data for Potential Monophenylated this compound Isomers
| Position of Phenyl Substitution | Key ¹H NMR Chemical Shifts (ppm) and Coupling Patterns | Key ¹³C NMR Chemical Shifts (ppm) |
| C4-Phenyl | H5: ~8.1 (s) | C4: ~145, C3/C5: ~125, C2/C6: ~140 |
| C3-Phenyl | H4: ~7.8 (d), H5: ~7.5 (d) | C3: ~140, C2/C4: ~138, C5: ~128, C6: ~142 |
| C2-Phenyl | H3: ~7.9 (d), H4: ~7.6 (t), H5: ~8.0 (d) | C2: ~160, C3: ~130, C4: ~140, C5: ~125, C6: ~141 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Table 2: Comparison of Validation Methods for a C4-Phenyl-2,3,6-tribromopyridine Product
| Method | Experimental Observation | Conclusion |
| ¹H NMR | A singlet is observed in the aromatic region, corresponding to the H5 proton. | Consistent with substitution at the C4 position. |
| ¹³C NMR | DEPT-135 and HSQC experiments show a quaternary carbon at ~145 ppm, and a single C-H signal in the pyridine region. | Supports C4 substitution. |
| NOESY | Irradiation of the ortho-protons of the phenyl ring shows a through-space correlation to the H5 proton of the pyridine ring. | Confirms the proximity of the phenyl group to the H5 proton, strongly indicating C4 substitution. |
| X-ray Crystallography | The crystal structure unequivocally shows the phenyl group attached to the C4 position of the pyridine ring. | Definitive proof of C4 regiochemistry. |
| Chemical Derivatization | Subsequent reaction with a second equivalent of a different boronic acid under forcing conditions leads to a single disubstituted product. | Consistent with the initial substitution at C4, leaving two equivalent positions (C2 and C6) for the second substitution. |
Experimental Protocols
Protocol 1: 2D NMR Spectroscopy for Regiochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified substitution product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess purity and identify the number and general location of proton signals.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton (¹H-¹H) coupling networks within the pyridine and substituent rings. This helps to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, a correlation from the H5 proton to the carbon atom where the phenyl group is attached would confirm C4 substitution.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. Observing a cross-peak between protons on the substituent and protons on the pyridine ring provides definitive evidence for their spatial relationship and thus the substitution pattern.[1]
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data. The final output is a detailed three-dimensional model of the molecule.[2][3][4]
Protocol 3: Chemical Derivatization for Structural Confirmation
-
Reaction Design: Design a subsequent reaction that will yield a predictable product based on the assumed regiochemistry of the initial substitution. For a mono-substituted tribromopyridine, a second substitution reaction can be informative.
-
Reaction Execution: Perform the derivatization reaction under controlled conditions. For example, if C4 substitution is assumed in a Suzuki-Miyaura reaction, the remaining bromine atoms at C2 and C6 are chemically equivalent. A subsequent Suzuki-Miyaura reaction with a different arylboronic acid should yield a single, symmetrically substituted product.
-
Product Analysis: Analyze the product of the derivatization reaction using standard techniques (NMR, MS). The structure of the derivative provides strong evidence for the regiochemistry of the initial product.
Mandatory Visualizations
Caption: Experimental workflow for validating substitution regiochemistry.
Caption: Logical relationship of analytical techniques for structure elucidation.
By employing these techniques in a logical and often complementary manner, researchers can confidently assign the regiochemistry of substituted this compound derivatives, ensuring the integrity of their research and the successful development of novel chemical entities.
References
A Comparative Guide to the Purity Assessment of 2,3,6-Tribromopyridine by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like 2,3,6-Tribromopyridine is paramount for ensuring the reliability and reproducibility of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for purity determination. This guide provides an objective comparison of these two methods for the purity assessment of this compound, complete with projected experimental data based on the analysis of analogous halogenated pyridines, detailed experimental protocols, and a visual workflow to aid in methodological selection.
At a Glance: Comparing HPLC and GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on several factors, including the volatility of potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance metrics for each technique.
| Parameter | HPLC Method (Projected) | GC-MS Method (Projected) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[1] |
| Stationary Phase | C18 Reverse-Phase Column.[2][3] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). |
| Mobile Phase/Carrier Gas | Acetonitrile and Water Gradient.[4][5] | Inert carrier gas (e.g., Helium, Nitrogen).[6] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High-temperature ramp (e.g., 50-300 °C).[7] |
| Detection | UV-Vis Detector (e.g., 254 nm). | Mass Spectrometer (MS).[8] |
| Sample Volatility | Not a strict requirement. | Essential for the analyte and its impurities to be volatile and thermally stable.[9] |
| Resolution | High, capable of separating isomers and closely related impurities. | Very high, especially with capillary columns, for volatile impurities. |
| Sensitivity | Dependent on the detector, generally in the parts-per-million (ppm) range with UV detection.[3] | High, especially with MS, often in the parts-per-billion (ppb) range.[6] |
| Identification | Based on retention time compared to a reference standard. | Provides tentative identification based on mass spectrum and fragmentation patterns, in addition to retention time.[1] |
| Typical Purity Range (%) | >95% | >95% |
Experimental Workflow for Purity Assessment
The following diagram illustrates a generalized workflow for the purity assessment of this compound, from sample preparation to data analysis, for both HPLC and GC-MS techniques.
Detailed Experimental Protocols
The following are projected methodologies for the HPLC and GC-MS analysis of this compound, based on established methods for similar halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify related non-volatile impurities using a reverse-phase HPLC method with UV detection.
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs of the researcher.
-
HPLC is a robust and versatile method suitable for routine quality control, capable of analyzing a wide range of potential impurities without the requirement of volatility.
-
GC-MS offers superior sensitivity and provides invaluable structural information for the identification of unknown volatile impurities.[1] Its high resolving power is particularly advantageous for separating isomeric and closely related volatile byproducts.
For a comprehensive purity profile of this compound, a combination of both techniques is often recommended. HPLC can be used for the primary purity assessment and quantification of non-volatile impurities, while GC-MS can be employed to investigate the presence of any volatile organic impurities. This orthogonal approach ensures a thorough characterization of the compound's purity, providing researchers and drug developers with the confidence needed for their critical applications.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. helixchrom.com [helixchrom.com]
- 5. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of 2,3,6-Tribromopyridine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and proper disposal of 2,3,6-Tribromopyridine, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with institutional, local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or double nitrile), safety goggles, and a lab coat.[1]
-
Ventilation: All work with this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent and place it in a sealed, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound is classified as a halogenated organic waste .[4]
-
Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and compatible container, typically provided by your institution's EHS department.[1][3] These containers are often labeled for halogenated organic waste.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3] Ensure the label includes the accumulation start date and the primary hazards (e.g., "Toxic," "Irritant").
-
Incompatible Wastes: Never mix halogenated organic waste with non-halogenated organic waste, strong acids, bases, oxidizers, or heavy metals.[1][5] Incompatible materials can lead to dangerous chemical reactions.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][5] Store the container in a designated satellite accumulation area, away from heat and ignition sources.[1][3]
Disposal Procedures
The following step-by-step procedure outlines the proper disposal of this compound waste:
-
Waste Identification: Confirm that the waste product is this compound and is not mixed with any incompatible substances.
-
Container Selection: Obtain the correct, labeled waste container for halogenated organic compounds from your EHS department.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container, ensuring no spillage. This should be done inside a chemical fume hood.
-
Container Sealing: Securely cap the waste container immediately after adding the waste.
-
Storage: Place the sealed container in your laboratory's designated satellite accumulation area for hazardous waste. Ensure it is stored in secondary containment to prevent spills.[3]
-
Waste Pickup: Once the container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not dispose of this compound down the drain or by evaporation.[1]
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For containers of highly toxic chemicals, it is recommended to triple rinse the container.[6] The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Container Disposal: After thorough rinsing and air-drying, deface the original label and dispose of the container as directed by your institution's policies, which may allow for disposal as regular solid waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (in lab) | Up to 10 gallons may be permitted outside of a designated storage cabinet. | [1] |
| pH Range for Mixed Organic Solvents | Acceptable pH is generally between 5.5 and 9.5 for collection in safety cans. | [5] |
| Water Content in Solvent Waste | Minimize water concentration as much as possible. | [3] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the general safety and disposal literature. The standard and accepted procedure is collection and disposal via a licensed hazardous waste management company, which will typically use high-temperature incineration for halogenated organic compounds.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2,3,6-Tribromopyridine (CAS No. 2402-92-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, its structure as a halogenated pyridine suggests that it should be handled with caution to avoid potential skin and eye irritation, and respiratory tract irritation.
Personal Protective Equipment (PPE)
A thorough risk assessment of all procedures involving this compound is mandatory to ensure the selection of appropriate PPE.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles with side-shields are required at all times.[1] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] Given the lack of specific glove breakthrough data for this compound, it is recommended to use gloves made of Butyl rubber or Viton®. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant laboratory coat must be worn.[2] Additional protective clothing may be necessary depending on the scale of the operation. |
| Respiratory Protection | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or for spill cleanup, a NIOSH/MSHA-approved respirator is required. |
Operational Plan: Step-by-Step Guidance
Preparation and Engineering Controls
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation before commencing any work.[1][2]
-
Ventilation: All weighing, transferring, and handling of this compound must be performed within a certified chemical fume hood to control airborne particles and vapors.[2]
Handling Procedures
-
General Precautions: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1] Use non-sparking tools to prevent ignition sources.[2]
-
Container Management: Keep the container tightly closed when not in use.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Waste Identification: All waste containing this compound, including contaminated consumables such as gloves, wipes, and containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[3]
Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
Container Disposal
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Visual Workflow and Safety Hierarchy
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
